2-(4-ethoxyphenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYFHAXIUFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Substituted Indoles: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-substituted indole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The development of efficient and versatile synthetic methods to access this privileged scaffold is therefore of paramount importance. This guide provides an in-depth analysis of the key synthetic strategies for preparing 2-substituted indoles, designed for researchers and drug development professionals. We will traverse the landscape of indole synthesis, from the historical foundations of the Fischer and Bischler-Möhlau reactions to the transformative power of modern transition-metal-catalyzed methods, including the Larock, Hegedus, and Buchwald-Hartwig reactions, and culminating in the latest advances in direct C-H activation. Each section will dissect the reaction mechanisms, discuss the scope and limitations, provide field-proven insights into experimental choices, and present detailed, actionable protocols. Through comparative analysis and visual diagrams, this guide aims to equip the reader with the knowledge to rationally select and implement the optimal synthetic strategy for their specific target.
Introduction: The Enduring Significance of 2-Substituted Indoles
The indole ring system is a ubiquitous feature in a vast array of biologically active molecules.[2] When substitution occurs at the C2 position, it often imparts unique pharmacological properties. From the anti-inflammatory drug Indomethacin to the potent anti-cancer agent ellipticine, the 2-substituted indole core is a validated pharmacophore. The challenge for synthetic chemists lies in the inherent reactivity of the indole ring, where the C3 position is typically more nucleophilic and prone to electrophilic substitution.[3] Consequently, a diverse toolkit of synthetic methods has been developed to achieve selective C2 functionalization, each with its own set of advantages and disadvantages. This guide will explore these methods in detail, providing a comprehensive resource for practitioners in the field.
Classical Synthesis Methods
The foundations of indole synthesis were laid over a century ago with reactions that are still in use today. These methods, while sometimes requiring harsh conditions, are powerful tools for accessing specific classes of 2-substituted indoles.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[4][5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an appropriate aldehyde or ketone.[4][5][6]
Mechanism and Causality: The reaction proceeds through a cascade of well-studied steps. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA, or H₂SO₄) is crucial for promoting the key[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4][5][6] This rearrangement forms a new C-C bond and sets the stage for the subsequent cyclization and ammonia elimination to yield the aromatic indole ring.[5] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[5]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [7]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath. The product is collected by filtration and washed with cold ethanol. The typical yield of acetophenone phenylhydrazone is 87-91%.[7]
-
Step 2: Cyclization. Anhydrous, powdered zinc chloride (10 g) is placed in a beaker and heated in a silicone oil bath to 170°C. The prepared acetophenone phenylhydrazone (2.1 g, 0.01 mol) is added in one portion with stirring. The temperature of the bath is maintained at 170-180°C.
-
Step 3: Work-up. After 3-4 minutes, the mass will become liquid, and the evolution of white fumes will begin. The beaker is removed from the bath, and stirring is continued for 5 minutes. The hot reaction mixture is poured into a beaker containing 400 mL of water. 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.
-
Step 4: Purification. The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol to yield the pure product.
The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[8][9][10]
Mechanism and Causality: The mechanism is surprisingly complex for what appears to be a simple reaction.[9] It begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form a key intermediate. This intermediate then undergoes an electrophilic cyclization, driven by the formation of a stable aromatic ring. A charged aniline molecule acts as a good leaving group to facilitate this step.[9][10] The reaction often requires harsh conditions (high temperatures) and its utility can be limited, but recent modifications using microwave irradiation or lithium bromide as a catalyst have made it milder.[9]
Diagram: Bischler-Möhlau Synthesis Workflow
Caption: General workflow for the Bischler-Möhlau indole synthesis.
Modern Transition-Metal Catalyzed Methods
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. Palladium, in particular, has proven to be a versatile catalyst for constructing the indole core.
Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[11] A key advantage is that the aniline nitrogen does not require a protecting group.[12]
Mechanism and Causality: The catalytic cycle is believed to proceed through several key steps:
-
Oxidative Addition: Pd(0) adds to the C-I bond of the o-iodoaniline.
-
Alkyne Insertion: The alkyne coordinates to the Pd(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. The regioselectivity is a critical aspect, generally favoring the placement of the bulkier alkyne substituent at what will become the C2 position of the indole.[12]
-
Intramolecular Amination: The aniline nitrogen attacks the palladium-bound vinyl group, forming a six-membered palladacycle.
-
Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole product.[11]
The choice of base (e.g., K₂CO₃), ligands (e.g., PPh₃), and additives (e.g., LiCl) is critical for optimizing the reaction yield and rate.[11]
Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: General Procedure for Larock Indole Synthesis [13]
-
Reaction Setup: To a flame-dried Schlenk tube are added 2-iodoaniline (1.0 mmol), the alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent and Degassing: Anhydrous DMF (5 mL) is added, and the mixture is degassed by bubbling argon through it for 15 minutes.
-
Reaction: The tube is sealed, and the reaction mixture is heated at 100 °C with stirring for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2,3-disubstituted indole.
Hegedus Indole Synthesis
The Hegedus synthesis is an oxidative cyclization of ortho-alkenyl anilines mediated by a stoichiometric amount of palladium(II), typically Pd(OAc)₂ or PdCl₂.[14]
Mechanism and Causality: This reaction involves the intramolecular amination of an olefin assisted by palladium. The Pd(II) salt coordinates to the alkene, activating it for nucleophilic attack by the aniline nitrogen. This forms a five-membered ring intermediate. A subsequent β-hydride elimination followed by isomerization leads to the formation of the aromatic indole and a Pd(0) species. A co-oxidant is often required to regenerate the active Pd(II) catalyst if a catalytic version is desired. For example, 2-allylaniline can be converted to 2-methylindole using this method.[14]
Buchwald-Hartwig Amination in Indole Synthesis
While primarily known for C-N bond formation, the Buchwald-Hartwig amination has been ingeniously applied to indole synthesis. One strategy involves an intramolecular C-N coupling of an o-halo-β-styrylamine derivative. This method provides excellent control and functional group tolerance. The choice of palladium precursor, ligand (e.g., tBuXPhos), and base is critical for achieving high yields.[15][16] Recent advancements have even demonstrated this reaction's applicability to unprotected halotryptophans in aqueous conditions, showcasing its power in modifying complex biomolecules.[16]
Direct C-H Functionalization Strategies
The most modern and atom-economical approach to 2-substituted indoles involves the direct functionalization of the C2-H bond.[2][17] This strategy avoids the need for pre-functionalized starting materials (like halo-anilines), reducing step counts and waste.
Mechanism and Causality: These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper.[2][17][18] The general mechanism involves coordination of a directing group (often on the indole nitrogen) to the metal center, which then facilitates the cleavage of the adjacent C2-H bond via a concerted metalation-deprotonation pathway.[2] This generates a metallacyclic intermediate that can then react with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to form the new C-C bond at the C2 position. The directing group is often removable, providing access to the free (NH)-indole.
Comparative Analysis of Synthesis Methods
Choosing the right synthetic method depends on several factors, including the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.
| Method | Key Precursors | Typical Conditions | Advantages | Limitations |
| Fischer Indole | Arylhydrazine, Ketone/Aldehyde | Acidic (Brønsted/Lewis), High Temp. | Widely applicable, inexpensive starting materials.[4] | Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures.[6] |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | High Temp. | Access to 2-arylindoles.[9] | Very harsh conditions, often low yields, complex mechanism.[8][10] |
| Larock Annulation | o-Iodoaniline, Alkyne | Pd catalyst, Base, 80-120 °C | Excellent functional group tolerance, no N-protection needed, high regioselectivity.[11][12] | Requires pre-functionalized aniline, cost of Pd catalyst. |
| Hegedus Synthesis | o-Alkenylaniline | Stoichiometric or catalytic Pd(II) | Access to C2-alkyl indoles. | Often requires stoichiometric palladium or a re-oxidant. |
| C-H Activation | N-Protected Indole, Coupling Partner | Transition metal catalyst (Pd, Rh, Cu) | High atom economy, avoids pre-functionalization, novel transformations possible. | Often requires a directing group, catalyst development is ongoing. |
Conclusion and Future Outlook
The synthesis of 2-substituted indoles has evolved dramatically from its classical origins. While the Fischer synthesis remains a workhorse in the field, modern transition-metal-catalyzed methods, particularly the Larock annulation and direct C-H activation strategies, have provided unprecedented access to complex and diversely functionalized indole scaffolds under milder and more efficient conditions. The ongoing development of new catalysts and reaction protocols, especially in the realm of C-H activation, promises to further expand the synthetic chemist's toolbox.[19] These advancements will undoubtedly accelerate the discovery and development of new indole-based therapeutics and materials, solidifying the importance of this privileged heterocycle for years to come.
References
- Combinatorial Chemistry Review. (2020, March 10). A Simple Synthesis of 2-Substituted Indoles.
- Kale, A. et al. (2021). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step.
- Alfa Chemistry. Fischer Indole Synthesis.
- Muller, T. et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC.
- Chapman, C. J. et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
- Sharma, U. et al. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- Larock, R. C. et al. (2008). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC.
- Yescas-Galicia, D. et al. (2022, September). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. J ORG CHEM.
- chemeurope.com. Bischler-Möhlau indole synthesis.
- Wikipedia. Bischler–Möhlau indole synthesis.
- Lautens, M. et al. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.
- Doubleday, C. (2010). Indole synthesis: a review and proposed classification. PMC - NIH.
- ResearchGate. (2024, August 8). Synthesis of Indoles through Larock Annulation: Recent Advances.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Wikipedia. Larock indole synthesis.
- Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Patil, S. B. et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.
- SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors.
- Wikipedia. Fischer indole synthesis.
- SciSpace. (2018, March 11). Metal-catalyzed privileged 2- and 3-functionalized indole synthesis.
- Wikipedia. Hegedus indole synthesis.
- SynArchive. Larock Indole Synthesis.
- Cravotto, G. et al. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
- Organic Chemistry Portal. Synthesis of indoles.
- Samosorn, S. et al. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
- Ravikumar, P. C. et al. (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- Synthesis and Chemistry of Indole.
- PubMed. (2024). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid.
- The Journal of Organic Chemistry - ACS Publications. Facile Synthesis of 2-Substituted Indoles and Indolo[3,2-b]carbazoles from 2-(Benzotriazol-1-ylmethyl)indole.
- Sarmah, D. et al. (2021, August 17). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate.
- Wicke, K. M. et al. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
- Xing, R. (2019, January). Synthesis of 2-Substituted Indole with Hantzsch Ester Catalyzed by Palladium. Heterocycles.
Sources
- 1. A Simple Synthesis of 2-Substituted Indoles [combichemistry.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. japsonline.com [japsonline.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 17. indianchemicalsociety.com [indianchemicalsociety.com]
- 18. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
solubility profile of 2-(4-ethoxyphenyl)-1H-indole in DMSO and ethanol
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-(4-ethoxyphenyl)-1H-indole (CAS 5883-84-1) , a lipophilic 2-arylindole derivative utilized in medicinal chemistry as a scaffold for COX-2 inhibitors, tubulin polymerization inhibitors, and fluorescent probes.
Designed for drug development professionals, this document details the physicochemical interactions of the compound with Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) . It establishes evidence-based protocols for stock solution preparation, outlines stability concerns, and defines the mechanistic boundaries of aqueous dilution to prevent precipitation artifacts in biological assays.
Part 1: Physicochemical Characterization[1]
Understanding the structural determinants of solubility is prerequisite to experimental design. The 2-(4-ethoxyphenyl)-1H-indole molecule consists of a rigid indole core substituted at the C2 position with a para-ethoxyphenyl ring.
| Property | Data | Technical Implication |
| CAS Number | 5883-84-1 | Unique identifier for vendor verification. |
| Molecular Formula | C₁₆H₁₅NO | |
| Molecular Weight | 237.30 g/mol | Essential for Molarity (M) |
| Structural Class | 2-Arylindole | Planar, highly conjugated system. |
| Hydrophobicity (LogP) | ~4.1 - 4.6 (Est.) | High lipophilicity; practically insoluble in water. |
| H-Bond Donors | 1 (Indole N-H) | Primary interaction site for DMSO (S=O acceptor). |
| H-Bond Acceptors | 1 (Ether Oxygen) | Secondary interaction site for protic solvents (EtOH). |
Solubility Classification
-
DMSO: Soluble (Recommended for Stock). The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the indole N-H proton, disrupting intermolecular
- stacking. -
Ethanol: Soluble .[1][2][3] Effective, but subject to evaporation and lower solvation energy compared to DMSO.
-
Water/PBS: Insoluble . The hydrophobic effect dominates; aqueous dilution requires careful kinetic management to avoid "crashing out."
Part 2: Solvent Profiles & Mechanistic Analysis
Dimethyl Sulfoxide (DMSO)
Role: Primary Stock Solvent Recommended Concentration: 10 mM – 50 mM (approx. 2.3 – 11.8 mg/mL)
Mechanism of Solvation: DMSO is a polar aprotic solvent. It solubilizes 2-(4-ethoxyphenyl)-1H-indole by:
-
Dipole-Dipole Interactions: The high dielectric constant of DMSO (
) stabilizes the polarizable aromatic system. -
H-Bonding: The DMSO oxygen accepts the hydrogen from the indole N-H (N-H
O=S), effectively "capping" the donor site and preventing solute-solute aggregation.
Protocol Note: While 2-arylindoles are often cited as "freely soluble" in organic solvents, the rigidity of the 2-phenylindole scaffold can lead to slow dissolution kinetics. Vortexing and mild warming (37°C) are recommended for concentrations >20 mM.
Ethanol (EtOH)
Role: Secondary Solvent / Co-solvent Recommended Concentration: < 10 mM
Mechanism of Solvation: Ethanol is a polar protic solvent. It interacts via:
-
Amphipathic Solvation: The ethyl group of ethanol interacts with the hydrophobic ethoxyphenyl moiety, while the hydroxyl group engages in H-bonding with the ether oxygen and indole nitrogen.
-
Limitations: Ethanol has a lower boiling point and higher volatility than DMSO, leading to concentration drift over time. It is less effective at disrupting strong
- stacking in concentrated stocks compared to DMSO.
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable, standard stock for biological assays.
-
Weighing: Accurately weigh 2.37 mg of 2-(4-ethoxyphenyl)-1H-indole into a sterile, amber glass vial.
-
Why Amber? Indoles are susceptible to photo-oxidation.
-
Why Glass? DMSO can leach plasticizers from low-quality polypropylene.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Dissolution:
-
Verification: The solution should be optically clear and colorless to pale yellow.
-
Storage: Aliquot into single-use volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (The "Crash" Test)
Objective: Determine the maximum non-precipitating concentration in assay buffer (e.g., PBS).
-
Prepare a 10 mM DMSO stock.
-
Perform serial dilutions in DMSO to generate 1 mM, 100
M, and 10 M substocks. -
Dilute each substock 1:100 into PBS (final DMSO concentration 1%).
-
Incubate at 37°C for 2 hours.
-
Measure Absorbance: Read OD at 600 nm (turbidity).
-
Threshold: An OD > 0.005 above background indicates precipitation.
-
Action: If precipitation occurs, reduce the working concentration or increase the DMSO/Ethanol co-solvent fraction (if assay tolerates).
-
Part 4: Visualization of Workflows
Diagram 1: Solvation & Dilution Workflow
This diagram illustrates the logical flow from solid compound to assay-ready conditions, highlighting critical decision points (Check Solubility).
Caption: Step-by-step workflow for preparing and validating stock solutions, ensuring assay integrity.
Diagram 2: Mechanistic Interactions
This diagram visualizes the molecular interactions stabilizing the solute in DMSO versus the hydrophobic collapse in water.
Caption: Mechanistic comparison: DMSO stabilizes the indole via H-bonding, while water forces aggregation.
Part 5: Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Precipitation on Dilution | "Crash-out" effect; concentration exceeds aqueous solubility limit. | Dilute the DMSO stock further before adding to buffer. Ensure rapid mixing during addition. |
| Yellowing of Stock | Oxidation of the indole ring. | Discard. Prepare fresh stock in amber vials; purge headspace with nitrogen/argon if possible. |
| Freezing at Room Temp | DMSO freezing point is 18.5°C. | Warm gently in hands or a 30°C water bath. Ensure full redissolution before pipetting. |
| Inconsistent Assay Data | Compound adhering to plastic tips/plates. | Use low-retention tips and glass-coated or treated plates for hydrophobic compounds. |
References
-
Kamimura, A. et al. (2023).[5] Solubilities of 2-phenylindole derivatives in water-DMSO solvents. ResearchGate.[1][6] Available at: [Link]
-
Omics International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]
-
USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. United States Pharmacopeia. Available at: [Link]
Sources
Technical Guide: Fluorescence Properties of 2-(4-Ethoxyphenyl)-1H-Indole Scaffolds
Executive Summary
The 2-(4-ethoxyphenyl)-1H-indole scaffold represents a significant class of heterocyclic fluorophores characterized by a rigid 2-arylindole core substituted with an electron-donating ethoxy group. This molecular architecture creates a "push-pull" electronic system (Donor-
Molecular Architecture & Synthesis
Structural Analysis
The fluorescence of this scaffold arises from the extended
-
Core: 1H-Indole (acting as both a weak donor and the conjugation bridge).
-
Substituent (Position 2): 4-Ethoxyphenyl group. The ethoxy (-OEt) group at the para position acts as a strong electron donor (+M effect), raising the energy of the HOMO and facilitating charge transfer to the indole core (or varying acceptors if position 3 is functionalized) upon excitation.
-
Key Feature: The rotation of the phenyl ring relative to the indole plane controls the degree of conjugation. Planarization enhances quantum yield (
), while free rotation can lead to non-radiative decay.
Synthetic Pathway
The most robust synthesis for high-purity fluorescence applications is the Fischer Indole Synthesis . This method minimizes byproducts that could quench fluorescence.
Reaction Scheme:
-
Condensation: Phenylhydrazine reacts with 4-ethoxyacetophenone to form a hydrazone intermediate.
-
Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement eliminates ammonia to yield the indole.
Figure 1: Fischer Indole Synthesis pathway for 2-(4-ethoxyphenyl)-1H-indole.
Photophysical Characterization
Electronic Transitions & Solvatochromism
The 2-(4-ethoxyphenyl)-1H-indole moiety exhibits positive solvatochromism .
-
Ground State (S0): Moderate dipole moment.
-
Excited State (S1): Highly polarized due to ICT from the ethoxy oxygen to the indole ring.
-
Solvent Effect: Polar solvents (e.g., DMSO, Ethanol) stabilize the highly polar ICT excited state more than the ground state, lowering the energy gap (
). This results in a bathochromic shift (red shift) of the emission maximum as solvent polarity increases.[1][2]
Typical Spectral Data (Approximated from 4-methoxy analogs):
| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |
| Cyclohexane | 0.006 | 305 | 360 | ~55 | 0.70 - 0.85 |
| Toluene | 0.099 | 308 | 375 | ~67 | 0.65 - 0.80 |
| Ethanol | 0.654 | 310 | 395 | ~85 | 0.50 - 0.65 |
| DMSO | 0.444 | 312 | 410 | ~98 | 0.40 - 0.60 |
Note: In protic solvents like ethanol, hydrogen bonding with the ethoxy oxygen or indole NH can induce specific quenching or shifts distinct from bulk polarity effects.
Mechanism of Fluorescence
The fluorescence is governed by the competition between the Locally Excited (LE) state and the ICT state.
Figure 2: Jablonski diagram illustrating the competition between LE and ICT states.
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield ( )
Objective: Calculate the efficiency of fluorescence relative to a standard.
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of 2-(4-ethoxyphenyl)-1H-indole (1 mM in DMSO).
-
Dilution: Dilute the stock into the testing solvent (e.g., Ethanol) to obtain 5 concentrations. Critical: Absorbance at the excitation wavelength (
) must be kept below 0.1 OD to avoid inner-filter effects. -
Measurement:
-
Measure UV-Vis absorbance (
) at . -
Measure integrated fluorescence intensity (
) (Area under the emission curve).
-
-
Calculation: Plot
vs. . The slope ( ) is used in the equation: Where is the refractive index of the solvent.
Protocol 2: Solvatochromic Shift Analysis (Lippert-Mataga)
Objective: Estimate the change in dipole moment upon excitation (
-
Record absorption (
) and emission ( ) wavenumbers in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, Acetonitrile). -
Calculate the Stokes shift (
). -
Plot
against the orientational polarizability ( ) of the solvents. -
Interpretation: A linear fit indicates general solvent effects.[3] Deviations suggest specific solute-solvent interactions (e.g., H-bonding).
Applications & Structure-Activity Relationships (SAR)
Bioimaging Probes
The 2-arylindole scaffold is lipophilic and membrane-permeable.
-
DNA/RNA Binding: Similar to DAPI or Hoechst dyes, 2-phenylindoles can bind to the minor groove of DNA. The 4-ethoxy group enhances affinity for hydrophobic pockets.
-
pH Sensing: The indole N-H proton is weakly acidic (
in DMSO, but lower in excited states). Deprotonation quenches fluorescence, making them "turn-off" sensors for extreme basicity, or "turn-on" sensors when functionalized with proton-accepting auxochromes.
SAR: Tuning the Scaffold
Modifying the 2-(4-ethoxyphenyl)-1H-indole core alters photophysics:
-
Electron Withdrawing Groups (e.g., -NO2, -CN) at Pos. 5: Enhances ICT strength, significantly red-shifting emission (up to 500-550 nm) but often lowering
due to the energy gap law. -
Bulky Groups (e.g., tert-butyl) on Phenyl Ring: Prevents
- stacking aggregation, reducing Aggregation-Caused Quenching (ACQ) in solid states or high concentrations.
References
-
Photophysical properties of 2-Phenylindole derivatives
-
Synthesis & Solvatochromism of Indole Derivatives
-
General Solvatochromism Mechanisms
-
Fluorescence Quantum Yield Standards
- Title: Fluorescence Quantum Yields of Natural Organic M
- Source: Frontiers in Marine Science
-
URL:[Link]
-
Indole-based Charge Transfer Probes
Sources
- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00719K [pubs.rsc.org]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. kblee.rutgers.edu [kblee.rutgers.edu]
- 7. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
toxicity and safety data sheet for 2-(4-ethoxyphenyl)-1H-indole
Safety, Synthesis, and Pharmacological Profile
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-ethoxyphenyl)-1H-indole (CAS: 5883-84-1), a significant heterocyclic scaffold in medicinal chemistry. Structurally characterized by an indole core substituted at the C2 position with a para-ethoxyphenyl group, this compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors, and estrogen receptor modulators (SERMs). This document details its physicochemical properties, safety protocols (SDS), synthetic pathways, and biological mechanisms.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The physicochemical profile of 2-(4-ethoxyphenyl)-1H-indole is defined by its lipophilicity and structural rigidity, traits that enhance its binding affinity to hydrophobic protein pockets (e.g., Cyclooxygenase enzymes).
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 2-(4-Ethoxyphenyl)-1H-indole |
| CAS Number | 5883-84-1 |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water |
| Melting Point | >210°C (Predicted based on methoxy-analog [1]) |
| pKa (Indole NH) | ~16.9 (Predicted) |
Part 2: Safety Data Sheet (SDS) Analysis
GHS Classification & Hazards
While specific toxicological data for this exact analog is limited, it is classified based on the read-across principle from structurally similar 2-phenylindoles. It acts primarily as a mucosal irritant.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |
Handling & Storage Protocols
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.
-
PPE: Nitrile gloves (0.11 mm thickness), safety goggles with side shields, and a lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The indole moiety is susceptible to oxidation over prolonged exposure to air and light.
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2]
-
Skin Contact: Wash with non-abrasive soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Part 3: Synthesis & Manufacturing
The Fischer Indole Synthesis remains the most robust method for producing 2-(4-ethoxyphenyl)-1H-indole. This acid-catalyzed rearrangement ensures high regioselectivity for the 2-substituted product.
Reaction Protocol
Reagents: Phenylhydrazine (1.0 eq), 4'-Ethoxyacetophenone (1.0 eq), Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.
-
Hydrazone Formation:
-
Dissolve 4'-ethoxyacetophenone (10 mmol) in ethanol (20 mL).
-
Add phenylhydrazine (10 mmol) and a catalytic amount of glacial acetic acid (3 drops).
-
Reflux for 1 hour. Cool to precipitate the hydrazone intermediate. Filter and dry.
-
-
Cyclization (Fischer Rearrangement):
-
Mix the dried hydrazone with Polyphosphoric Acid (PPA) (10 g).
-
Heat to 100–110°C for 2–3 hours. The mixture will darken as cyclization occurs.
-
Critical Control Point: Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone spot.
-
-
Work-up:
-
Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring to quench the acid.
-
Extract the precipitate with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with NaHCO₃ (sat.) to remove residual acid.
-
Recrystallize from Ethanol/Water to yield off-white needles.
-
Mechanistic Pathway
The following diagram illustrates the [3,3]-sigmatropic rearrangement driving the synthesis.
Figure 1: Mechanism of Fischer Indole Synthesis.[4] The key step is the [3,3]-sigmatropic shift forming the C-C bond between the phenyl ring and the alkyl chain.
Part 4: Biological Applications & Mechanism of Action
COX-2 Inhibition & Anti-Inflammatory Potential
The 2-phenylindole scaffold is a bioisostere of the indole moiety found in Indomethacin and Tenidap . The 4-ethoxy group at the para-position of the phenyl ring mimics the lipophilic interactions of the chlorobenzoyl group in Indomethacin, allowing the molecule to penetrate the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme [2].
-
Mechanism: The indole NH forms a hydrogen bond with Glu524 in the COX-2 active site, while the 4-ethoxyphenyl group occupies the hydrophobic side pocket, blocking the entry of arachidonic acid.
Fluorescent Probes (DAPI Analogs)
Indole derivatives are intrinsically fluorescent. 2-phenylindoles serve as precursors to DAPI (4',6-diamidino-2-phenylindole) , a vital DNA stain. The 2-(4-ethoxyphenyl) variant modifies the emission spectra, shifting it towards the blue/cyan region, useful for multi-color cellular imaging [3].
Drug Discovery Workflow
The following diagram outlines the validation pipeline for this compound in a drug discovery context.
Figure 2: Pharmacological evaluation pipeline. The compound is screened for anti-inflammatory (COX inhibition) and antiproliferative (Tubulin inhibition) activities.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-Methoxyphenyl)-1H-indole. Retrieved from
-
Lal, B., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives. Journal of Molecular Pharmaceutics & Organic Process Research. Retrieved from
-
Neto, B. A. D., & Lari, V. (2020). Indole-based fluorescent probes for biological imaging. RSC Advances. Retrieved from
Sources
The 2-(4-Ethoxyphenyl)-1H-indole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Among the myriad of indole derivatives, the 2-aryl-1H-indole framework has garnered significant attention for its versatile pharmacological profile. This technical guide focuses on a specific, yet profoundly important, member of this class: the 2-(4-ethoxyphenyl)-1H-indole core. We will dissect the strategic role of this pharmacophore, exploring its synthesis, key biological activities, and the nuanced structure-activity relationships (SAR) that govern its therapeutic potential. This guide will provide field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Significance of the 2-(4-Ethoxyphenyl)-1H-indole Core
The 2-aryl-1H-indole scaffold is a bioisostere of other significant pharmacophores and is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The substitution pattern on both the indole ring and the appended phenyl ring plays a crucial role in modulating the pharmacological activity and pharmacokinetic profile of these compounds.
The selection of a 4-ethoxyphenyl group at the 2-position of the indole ring is a deliberate and strategic choice in medicinal chemistry. The 4-alkoxy substitution, in general, can significantly influence the molecule's properties:
-
Modulation of Lipophilicity: The ethoxy group, being more lipophilic than a hydroxyl or methoxy group, can enhance the compound's ability to cross biological membranes, potentially improving oral bioavailability and penetration into the central nervous system.[3][4][5] The optimal lipophilicity is a critical factor in drug design, balancing solubility and permeability.[5]
-
Metabolic Stability: The ether linkage in the ethoxy group is generally more resistant to metabolic degradation compared to a free hydroxyl group, which can be readily glucuronidated or sulfated. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Target Engagement: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a biological target. The ethyl extension can also engage in hydrophobic interactions, further enhancing binding affinity.
This guide will delve into specific examples where the 2-(4-ethoxyphenyl)-1H-indole pharmacophore has been successfully employed, providing a rationale for its selection and a roadmap for its future development.
Synthetic Strategies: Accessing the 2-(4-Ethoxyphenyl)-1H-indole Core
The most direct and widely employed method for the synthesis of 2-aryl-1H-indoles is the Fischer indole synthesis . This robust reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[3][6]
Experimental Protocol: Fischer Indole Synthesis of 2-(4-Ethoxyphenyl)-1H-indole
Objective: To provide a reliable, step-by-step procedure for the synthesis of the title compound.
Materials:
-
4-Ethoxyacetophenone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Hydrochloric Acid (concentrated)
-
Zinc Chloride (optional, as a Lewis acid catalyst)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-ethoxyacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid or ethanol.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone may precipitate out of solution.
-
-
Cyclization:
-
To the crude phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a strong Brønsted acid like H₂SO₄ or HCl are commonly used. Alternatively, a Lewis acid such as zinc chloride can be employed.[6]
-
Heat the mixture to a temperature ranging from 80°C to 150°C, depending on the catalyst used. The reaction is typically complete within 1-4 hours.
-
Monitor the progress of the cyclization by TLC.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into a beaker of ice water.
-
The crude 2-(4-ethoxyphenyl)-1H-indole will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
-
Self-Validation:
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The melting point of the purified compound should be sharp and consistent with literature values.
The Pharmacological Landscape of the 2-(4-Ethoxyphenyl)-1H-indole Pharmacophore
The 2-(4-ethoxyphenyl)-1H-indole scaffold has been explored as a key pharmacophore in several therapeutic areas. Below, we discuss its role in anticancer and anti-inflammatory drug discovery, highlighting key structure-activity relationships.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has focused on 2-arylindoles as inhibitors of tubulin polymerization.[7][8] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Causality Behind Experimental Choices: The 2-phenyl ring of the indole scaffold often occupies a hydrophobic pocket in the colchicine binding site. The substitution pattern on this ring is critical for optimizing binding affinity. The 4-ethoxy group, with its balance of lipophilicity and hydrogen bonding capability, is a favorable substituent for this interaction.
Structure-Activity Relationship (SAR) Insights:
-
The 2-Aryl Moiety: The presence of a phenyl ring at the 2-position is generally crucial for activity.
-
Substitution on the 2-Phenyl Ring: Small alkoxy groups, such as methoxy and ethoxy, at the 4-position of the phenyl ring are often well-tolerated and can enhance activity. This is likely due to favorable interactions within the hydrophobic pocket of the colchicine binding site.
-
Substitution on the Indole Ring: Modifications at the N1 and C3 positions of the indole ring have been extensively explored to further enhance potency and modulate pharmacokinetic properties.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
Objective: To determine the ability of a 2-(4-ethoxyphenyl)-1H-indole derivative to inhibit the polymerization of tubulin.
Materials:
-
Tubulin (≥99% pure, from bovine brain)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (2-(4-ethoxyphenyl)-1H-indole derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine or Combretastatin A-4)
-
96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare a working solution of tubulin in polymerization buffer on ice.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the polymerization buffer.
-
Add various concentrations of the test compound or positive control to the respective wells. Include a vehicle control (DMSO).
-
Add the tubulin solution to all wells to a final concentration of approximately 1-2 mg/mL.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the rate of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Self-Validation:
-
The positive control should exhibit a dose-dependent inhibition of tubulin polymerization with an IC₅₀ value consistent with literature reports.
-
The vehicle control should show a characteristic sigmoidal curve of tubulin polymerization.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with indomethacin being a classic example.[9] Derivatives of 2-arylindole have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][10] Selective COX-2 inhibitors offer the potential for anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Causality Behind Experimental Choices: The active site of COX-2 has a larger and more accommodating hydrophobic channel compared to COX-1. The 2-arylindole scaffold can fit into this channel, and substituents on the phenyl ring can be optimized to achieve selective binding to COX-2. The 4-ethoxyphenyl group can contribute to favorable hydrophobic interactions within this larger pocket.
Structure-Activity Relationship (SAR) Insights:
-
The 2-Aryl Moiety: A phenyl ring at the 2-position is a common feature in indole-based COX inhibitors.
-
Substitution on the 2-Phenyl Ring: Electron-donating groups, such as alkoxy groups, at the para-position of the phenyl ring have been shown to be beneficial for COX-2 inhibitory activity.
-
The Indole NH: The acidic proton on the indole nitrogen can be important for binding to the active site of COX enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of a 2-(4-ethoxyphenyl)-1H-indole derivative against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme and L-tryptophan (cofactors)
-
Test compound (2-(4-ethoxyphenyl)-1H-indole derivative) dissolved in DMSO
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Enzyme Incubation:
-
In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the reaction buffer, cofactors, and various concentrations of the test compound or positive control at 37°C for 10-15 minutes. Include a vehicle control (DMSO).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each tube.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
-
Termination and Quantification:
-
Stop the reaction by adding a solution of a strong acid (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercially available EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control for both COX-1 and COX-2.
-
Determine the IC₅₀ values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Self-Validation:
-
The positive controls should yield IC₅₀ values and selectivity indices consistent with established data.
-
The assay should demonstrate a clear dose-dependent inhibition of enzyme activity.
Other Potential Therapeutic Applications
The versatility of the 2-(4-ethoxyphenyl)-1H-indole scaffold extends beyond anticancer and anti-inflammatory applications. Research has suggested its potential in other therapeutic areas:
-
Neuroprotection: Indole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12][13] The antioxidant properties of the indole nucleus and the ability of derivatives to modulate various signaling pathways contribute to this potential. The lipophilicity imparted by the ethoxy group may be advantageous for brain penetration.
-
Selective Estrogen Receptor Modulators (SERMs): The 2-arylindole scaffold is a key feature in some SERMs, which are used in the treatment of hormone-dependent breast cancer and osteoporosis.[6][14][15] The 4-alkoxyphenyl moiety can mimic the phenolic group of estradiol, allowing for interaction with the estrogen receptor.
Data Presentation and Visualization
Table 1: Representative Biological Activities of 2-Aryl-1H-Indole Derivatives
| Compound Class | Target | Key Substituents | Representative Activity (IC₅₀) | Reference |
| 2-(4-Alkoxyphenyl)-1H-indoles | Tubulin Polymerization | 4-OCH₃, 4-OC₂H₅ | Low micromolar to nanomolar | [7] |
| 2-(4-Sulfonylphenyl)-1H-indoles | COX-2 | 4-SO₂CH₃ | 0.11 - 0.28 µM | [10] |
| 1-Benzyl-2-phenyl-1H-indoles | Estrogen Receptor α | 4-OH, 4-O(CH₂)₂-piperidine | 0.2 nM | [6] |
| 2-Phenyl-1H-indoles | Antioxidant (DPPH assay) | 4-NH₂, 6-F | ~80% inhibition at 1mM | [12] |
Diagrams
Caption: Workflow for the Fischer Indole Synthesis of 2-(4-ethoxyphenyl)-1H-indole.
Caption: Signaling pathway of tubulin polymerization inhibition by 2-arylindoles.
Conclusion and Future Perspectives
The 2-(4-ethoxyphenyl)-1H-indole scaffold represents a highly versatile and privileged pharmacophore in drug discovery. Its synthetic accessibility via the Fischer indole synthesis, coupled with its favorable physicochemical properties imparted by the 4-ethoxy group, makes it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of this scaffold in targeting key biological pathways involved in cancer and inflammation underscores its potential.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the indole ring and the ethoxy group to fine-tune activity, selectivity, and pharmacokinetic parameters.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2-(4-ethoxyphenyl)-1H-indole derivatives in other disease contexts, such as neurodegenerative and infectious diseases.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions of these compounds with their biological targets through techniques like X-ray crystallography and computational modeling.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the 2-(4-ethoxyphenyl)-1H-indole pharmacophore.
References
-
Abdellatif, K. R. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]
-
Ballo, C. K., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 33-41. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Cushman, M., et al. (2001). A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects. Clinical Cancer Research, 7(10), 3166-3177. [Link]
-
Nour, B. (2024). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Hussein, M. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(5), 1244. [Link]
-
Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
-
Tan, M. A., & An, S. S. A. (2020). Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech, 10(12), 517. [Link]
-
Vlase, L., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1500. [Link]
-
La Regina, G., et al. (2013). Toward highly potent cancer agents by modulating the C-2 group of the arylthioindole class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(3), 859-873. [Link]
-
Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute. Monographs, 2014(56), 3-8. [Link]
-
An, N., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]
-
Waring, M. J. (2015). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Al-Ostath, A., et al. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 30(4), 903. [Link]
-
Rabe, T., et al. (2015). Selective Estrogen Receptor Modulators – an Update. Journal of Reproduktionsmedizin und Endokrinologie, 12(4), 288-306. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 986429. [Link]
-
Knittel, J. J., & Zavod, R. M. (2015). Drug design and relationship of functional groups to pharmacologic activity. In Foye's Principles of Medicinal Chemistry (pp. 53-96). [Link]
-
Hackl, C. M., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1547-1560. [Link]
-
Wang, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. [Link]
-
Alkyl Groups in Drug Design: Background and Objectives. (2025). Patsnap. [Link]
-
Sari, F. T., et al. (2021). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. Neurotoxicity Research, 39(2), 355-365. [Link]
-
El-Sayed, M. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-17. [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 75, 117070. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Iyer, J. M., et al. (2022). Insilico Docking Study of Isoxazole Indole Linked Resorcinol Derivatives as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs. ResearchGate. [Link]
-
The Neuroprotective Effect of Alkaloids and Synthetic Derivatives. (n.d.). 4. [Link]
-
Singh, A., & Chawla, A. (2018). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. Journal of Chemical Information and Modeling, 58(10), 2132-2146. [Link]
-
Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025). Preprints.org. [Link]
-
Huang, X., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and Cellular Biochemistry, 383(1-2), 143-150. [Link]
-
Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(194). [Link]
-
Abdellatif, K. R. A., et al. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
-
Shaker, A. M. M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]
-
Płaczek, M., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 29(11), 2636. [Link]
-
Exploring the SAR of 1,2,3‐Triazoles as Tumor‐Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. (2025). ResearchGate. [Link]
-
Kumar, A., et al. (2021). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science, 33(1), 101234. [Link]
-
Tan, M. A., & An, S. S. A. (2020). Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech, 10(12), 517. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. scilit.com [scilit.com]
- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kup.at [kup.at]
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(4-ethoxyphenyl)-1H-indole
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Early assessment of metabolic stability allows for the timely identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize drug-like properties and mitigate the risk of late-stage attrition. This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro metabolic stability of 2-(4-ethoxyphenyl)-1H-indole, a scaffold of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of in vitro metabolism studies, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, all within the context of the specific chemical entity, 2-(4-ethoxyphenyl)-1H-indole.
Predicted Metabolic Pathways of 2-(4-ethoxyphenyl)-1H-indole
Based on its chemical structure, 2-(4-ethoxyphenyl)-1H-indole is anticipated to undergo both Phase I and Phase II metabolic transformations.
Phase I Metabolism: The Gateway to Biotransformation
Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver, introduce or expose functional groups, thereby increasing the polarity of the parent compound.[2] For 2-(4-ethoxyphenyl)-1H-indole, two primary Phase I metabolic pathways are predicted:
-
Aromatic Hydroxylation: The indole ring is a common site for hydroxylation.[3] Specifically, hydroxylation at the C3, C5, or C6 positions of the indole nucleus is a likely metabolic route. This is a well-documented pathway for many indole-containing compounds.
-
O-Dealkylation: The ethoxy group on the phenyl ring is susceptible to O-dealkylation, a reaction also frequently mediated by CYP enzymes.[4] This would result in the formation of a phenolic metabolite, 4-(1H-indol-2-yl)phenol.
The following diagram illustrates the predicted Phase I metabolic pathways of 2-(4-ethoxyphenyl)-1H-indole.
Caption: Predicted Phase I metabolic pathways of 2-(4-ethoxyphenyl)-1H-indole.
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing their water solubility and facilitating their excretion from the body.[5] For the metabolites of 2-(4-ethoxyphenyl)-1H-indole, the following Phase II reactions are anticipated:
-
Glucuronidation: The newly formed hydroxyl groups on the indole ring or the phenyl ring can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6]
-
Sulfation: Alternatively, these hydroxylated metabolites can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[7]
The interplay between Phase I and Phase II metabolism is crucial in determining the overall clearance of the compound.
Experimental Design for In Vitro Metabolic Stability Assessment
A robust assessment of metabolic stability requires the use of well-characterized in vitro systems that recapitulate the metabolic functions of the liver. The two most commonly employed systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[5] They are a cost-effective and high-throughput tool for initial screening of metabolic stability.
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(4-ethoxyphenyl)-1H-indole (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent compound over time.
-
The primary endpoints of a microsomal stability assay are the in vitro half-life (t½) and intrinsic clearance (CLint).
| Parameter | Formula | Description |
| Half-life (t½) | t½ = 0.693 / k | The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot. |
| Intrinsic Clearance (CLint) | CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) | A measure of the intrinsic metabolic capacity of the liver microsomes for the compound. |
Hepatocyte Stability Assay: A Comprehensive Metabolic Picture
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3] This makes them a more physiologically relevant model for assessing the overall metabolic fate of a compound.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently transfer the cells into a pre-warmed incubation medium.
-
Centrifuge the cell suspension to pellet the hepatocytes and remove the cryopreservation medium.
-
Resuspend the hepatocytes in fresh incubation medium and determine cell viability and density.
-
-
Incubation:
-
Plate the hepatocytes in a suitable culture plate (e.g., a non-coated plate for suspension culture).
-
Add the test compound, 2-(4-ethoxyphenyl)-1H-indole, to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.
-
Terminate the metabolic activity by adding the aliquot to a cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal assay (vortex, centrifuge, and transfer supernatant).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
The data analysis for the hepatocyte stability assay is similar to that of the microsomal assay, with the intrinsic clearance being expressed per million cells.
| Parameter | Formula | Description |
| Half-life (t½) | t½ = 0.693 / k | The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant. |
| Intrinsic Clearance (CLint) | CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (in millions)) | A measure of the intrinsic metabolic capacity of the hepatocytes for the compound. |
Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for in vitro metabolic stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Troubleshooting and Scientific Integrity
Ensuring the reliability and reproducibility of in vitro metabolic stability data is crucial. A well-designed experiment incorporates self-validating systems and anticipates potential pitfalls.
Common Challenges and Solutions
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| No or Low Metabolism | - Inactive enzymes or cofactors- Compound is not a substrate for the enzymes present- Poor solubility of the compound | - Include positive controls with known metabolic profiles.- Prepare fresh cofactor solutions.- Consider using hepatocytes to assess a broader range of metabolic pathways.- Ensure the final solvent concentration (e.g., DMSO) is low and does not inhibit enzyme activity. |
| High Variability Between Replicates | - Inconsistent pipetting- Inhomogeneous suspension of microsomes or hepatocytes- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Gently resuspend the biological matrix before aliquoting.- Use a calibrated and stable incubator. |
| Non-Linear Disappearance | - Enzyme saturation (Michaelis-Menten kinetics)- Time-dependent inhibition of enzymes | - Test a range of substrate concentrations to determine the Km.- If non-linearity is observed, Michaelis-Menten kinetic parameters (Vmax and Km) should be determined instead of a simple half-life.[8] |
| Compound Instability in Control (No NADPH) | - Chemical instability in the buffer | - Assess the stability of the compound in the incubation buffer at 37°C without any biological matrix. |
The Importance of Controls
-
Positive Controls: Compounds with known metabolic fates (e.g., high and low clearance compounds) should be included in each assay to verify the metabolic competency of the biological system.
-
Negative Controls: Incubations without the NADPH regenerating system (for microsomes) or with heat-inactivated enzymes help to distinguish between enzymatic and non-enzymatic degradation.
-
Internal Standard: The use of a stable, non-metabolized internal standard during sample processing and LC-MS/MS analysis is essential for accurate quantification and to account for variations in sample handling and instrument response.
Conclusion: A Foundation for Informed Drug Development
The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. By employing robust and well-validated assays using liver microsomes and hepatocytes, researchers can gain critical insights into the metabolic fate of novel chemical entities like 2-(4-ethoxyphenyl)-1H-indole. This guide has provided a comprehensive framework for designing, executing, and interpreting these essential studies. The data generated from these assays, when integrated with other ADME and toxicological information, empowers project teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of success in developing safe and effective medicines.
References
-
BioIVT. (n.d.). Educational Content. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
- Airaksinen, M. M., Miettinen, T. A., & Huttunen, J. (1965). Glucuronidation of 5-hydroxyindole derivatives in vitro. Biochemical Pharmacology, 14(6), 1019-1023.
- Gao, Y. F., Chen, L., Cai, Y. D., Feng, K. Y., Huang, T., & Jiang, Y. (2012). Predicting metabolic pathways of small molecules and enzymes based on interaction information of chemicals and proteins. PloS one, 7(9), e45944.
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]
- Juvonen, R., Finel, M., & Raunio, H. (2020). In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs. European Journal of Pharmaceutical Sciences, 141, 105118.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.
- Lau, Y. Y., Krishna, G., Yumibe, N. P., Grotz, D. E., Sapidou, E., Norton, L., ... & Lin, C. C. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical research, 19(11), 1606-1610.
- Li, A. P. (2001). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug metabolism reviews, 33(2), 147-160.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350-1359.
- Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid‐chromatography mass‐spectrometry of conjugates and oxidative metabolites of indole‐3‐acetic acid. Biological Mass Spectrometry, 21(6), 292-298.
- Patel, M., & Tang, Y. (2013). Pharmaceutical profiling case study in disruption. ACS medicinal chemistry letters, 4(1), 101-103.
- Sohlenius-Sternbeck, A. K., Afzelius, L., & Hogner, A. (2012). In vitro-in vivo extrapolation of hepatic clearance. Current drug metabolism, 13(5), 585-598.
- Suzen, S., Bozkaya, P., Coban, T., & Nebioglu, D. (2006). Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin. Journal of enzyme inhibition and medicinal chemistry, 21(4), 405-411.
- Wang, Z., & Kliewer, S. A. (2019). The indole scaffold in biochemistry and therapeutics: A privileged structure with diverse chemical, biological, and clinical significance. Journal of medicinal chemistry, 62(17), 7737-7766.
- Yan, Z., & Caldwell, G. W. (2001). Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Drug Metabolism and Disposition, 29(5), 652-657.
- Zhang, D., & Li, Y. (2018). Nonlinear pharmacokinetics. In Pharmacokinetics (pp. 141-163). Springer, Singapore.
- Zhang, H., Gao, C., & Zhang, D. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in pharmacology, 10, 431.
- Zhao, P., Zhang, L., Grillo, J. A., & Huang, S. M. (2009). Applications of physiologically based pharmacokinetic (PBPK) modeling and simulation in drug development and regulatory submissions. Journal of pharmaceutical sciences, 98(4), 1247-1262.
- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Drug Metabolism and Disposition, 29(4), 611-616.
- Mackenzie, P. I., Somogyi, A. A., & Miners, J. O. (2008). The UDP-glycosyltransferase (UGT) superfamily: new members, new functions, and novel paradigms. Pharmacology & therapeutics, 118(1), 1-13.
- Benet, L. Z., & Sodhi, J. K. (2021). Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE)
- Di, L., & Obach, R. S. (2020). In vitro-in vivo extrapolation of metabolic clearance. John Wiley & Sons.
- McGinnity, D. F., Soars, M. G., Urban, L., & Riley, R. J. (2004). Evaluation of human hepatocytes as a tool for drug discovery: a comparison of in vitro and in vivo clearance. Drug Metabolism and Disposition, 32(11), 1247-1253.
- Pelkonen, O., & Raunio, H. (1997). In vitro methods in the study of drug metabolism. Pharmacology & toxicology, 80(3), 103-109.
- Sohlenius-Sternbeck, A. K. (2006). Determination of the kinetic parameters of drug metabolism in human liver microsomes. Current protocols in toxicology, 29(1), 4-13.
- Venkatakrishnan, K., Von Moltke, L. L., & Greenblatt, D. J. (2001). Human drug metabolism and the cytochromes P450: application and relevance of in vitro models. Journal of clinical pharmacology, 41(11), 1149-1179.
- Wilkinson, G. R. (2005). Drug metabolism and variability among patients in drug response. New England Journal of Medicine, 352(21), 2211-2221.
- Coughtrie, M. W. (2002). Sulfation and sulfotransferases. In Enzymes of drug metabolism (pp. 131-155). Springer, Berlin, Heidelberg.
- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347-369.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469-1479.
Sources
- 1. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
- 2. On-water accelerated sulfenylation of indole derivatives under visible light irradiation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. courses.washington.edu [courses.washington.edu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Glucuronidation of 5-hydroxyindole derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro sulfonation of 7-hydroxycoumarin derivatives in liver cytosol of human and six animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non linear kinetics | PPT [slideshare.net]
Methodological & Application
Synthesis of 2-(4-ethoxyphenyl)-1H-indole: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(4-ethoxyphenyl)-1H-indole, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The presented methodology is based on the well-established Fischer indole synthesis, a robust and versatile method for the construction of the indole nucleus.
Introduction
The indole ring system is a privileged structure in a vast number of biologically active compounds, including many pharmaceuticals and natural products. The 2-arylindole motif, in particular, is a key pharmacophore in various therapeutic agents. The target molecule, 2-(4-ethoxyphenyl)-1H-indole, possesses this important structural feature and serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will detail a reliable and reproducible method for its preparation, explain the underlying chemical principles, and provide the necessary information for its characterization and safe handling.
Reaction Scheme
The synthesis of 2-(4-ethoxyphenyl)-1H-indole is achieved through a two-step process, beginning with the formation of a phenylhydrazone from phenylhydrazine and 4-ethoxyacetophenone, followed by an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis.[1][2]
Step 1: Phenylhydrazone Formation
Step 2: Fischer Indole Synthesis
Mechanistic Insights: The Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a fascinating cascade of reactions initiated by an acid catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone-Enamine Tautomerism: The initially formed phenylhydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a new C-C bond and the cleavage of the N-N bond.
-
Aromatization and Cyclization: The intermediate di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule under acidic conditions to yield the stable, aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-ethoxyphenyl)-1H-indole.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 3.6 g (0.033 mol) | Sigma-Aldrich |
| 4-Ethoxyacetophenone | C₁₀H₁₂O₂ | 164.20 | 5.4 g (0.033 mol) | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~10 drops | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 80 mL | Fisher Scientific |
| Polyphosphoric Acid | (HPO₃)n | - | 40 g | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | As needed | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |
Part 1: Synthesis of 4-Ethoxyacetophenone Phenylhydrazone
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-ethoxyacetophenone (5.4 g, 0.033 mol) and 95% ethanol (40 mL).
-
Stir the mixture until the 4-ethoxyacetophenone has completely dissolved.
-
Carefully add phenylhydrazine (3.6 g, 0.033 mol) dropwise to the solution at room temperature. Caution: Phenylhydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Add approximately 10 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the resulting 4-ethoxyacetophenone phenylhydrazone in a vacuum oven. The expected product is a crystalline solid.
Part 2: Cyclization to 2-(4-ethoxyphenyl)-1H-indole
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (40 g). Caution: Polyphosphoric acid is corrosive and viscous. Handle with care.
-
Heat the polyphosphoric acid to 80-90 °C in an oil bath with stirring.
-
Once the desired temperature is reached, add the dried 4-ethoxyacetophenone phenylhydrazone (from Part 1) to the hot polyphosphoric acid in small portions over 10-15 minutes. The addition is exothermic, so monitor the temperature closely and maintain it below 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(4-ethoxyphenyl)-1H-indole as a solid.
Caption: Step-by-step workflow for the synthesis of 2-(4-ethoxyphenyl)-1H-indole.
Characterization
The identity and purity of the synthesized 2-(4-ethoxyphenyl)-1H-indole should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol [4] |
| Appearance | Expected to be a solid |
| 1H NMR (CDCl₃, 400 MHz) | Expected signals: δ 8.1 (br s, 1H, NH), 7.6-6.9 (m, 9H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| 13C NMR (CDCl₃, 100 MHz) | Expected signals around: δ 159, 138, 136, 129, 128, 125, 122, 120, 115, 110, 100, 63, 15 |
| IR (KBr, cm⁻¹) | Expected peaks around: 3400 (N-H stretch), 3100-3000 (Ar C-H stretch), 1610, 1500 (C=C stretch), 1240 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | Expected m/z: 238.12 [M+H]⁺ |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenylhydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin. Handle with extreme care.
-
Polyphosphoric acid is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
The reaction is heated; use appropriate caution to prevent burns.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Salunke, R. V., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588.
-
Scribd. Expt-7 The Fischer Indole Synthesis New. [Link]
Sources
Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-ethoxyphenyl)-1H-indole via Fischer Indolization
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with the Fischer indole synthesis remaining a paramount method for its construction since its discovery in 1883.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-ethoxyphenyl)-1H-indole, a valuable derivative for further functionalization. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from starting materials to purified product, and provide critical insights for troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for synthesizing 2-arylindoles.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone.[1][2] Its enduring popularity stems from the wide availability of starting materials and its tolerance for a diverse range of functional groups. The reaction is a key step in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1] This protocol focuses on the synthesis of 2-(4-ethoxyphenyl)-1H-indole, a compound with potential applications in the development of novel therapeutic agents and functional materials.
Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a series of well-established steps, beginning with the formation of a phenylhydrazone, which then undergoes a critical[3][3]-sigmatropic rearrangement under acidic conditions.[1][3][4]
The key mechanistic steps for the formation of 2-(4-ethoxyphenyl)-1H-indole are:
-
Hydrazone Formation : (4-ethoxyphenyl)hydrazine condenses with 4-ethoxyacetophenone to form the corresponding hydrazone.
-
Tautomerization : The hydrazone tautomerizes to its more reactive enamine isomer.[1][3]
-
[3][3]-Sigmatropic Rearrangement : Prompted by acid catalysis, the enamine undergoes a concerted[3][3]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[3][4]
-
Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination : The final step is the elimination of an ammonia molecule from the cyclic aminal to yield the thermodynamically stable aromatic indole ring.[3][4]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol details a one-pot synthesis, which is often efficient as the hydrazone intermediate does not need to be isolated.[4]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| (4-ethoxyphenyl)hydrazine hydrochloride | 6039-08-3 | C₈H₁₃ClN₂O | 188.65 | Light sensitive solid |
| 4-Ethoxyacetophenone | 1676-63-7 | C₁₀H₁₂O₂ | 164.20 | White to yellow solid[5] |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | Variable | Viscous liquid, strong acid |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase |
Equipment
-
Round-bottom flasks (50 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of 2-(4-ethoxyphenyl)-1H-indole.
1. Hydrazone Formation and Cyclization (One-Pot): a. To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-ethoxyphenyl)hydrazine hydrochloride (1.89 g, 10.0 mmol) and 4-ethoxyacetophenone (1.64 g, 10.0 mmol). b. Add ethanol (20 mL) to the flask. c. Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. d. Cool the reaction mixture to room temperature. e. In a separate 250 mL flask, heat polyphosphoric acid (PPA) (~20 g) to approximately 80-90 °C to reduce its viscosity. f. Carefully and slowly add the ethanolic reaction mixture from step (c) to the hot PPA with vigorous stirring. g. Heat the resulting mixture to 100-120 °C for 1-2 hours. Monitor the formation of the indole product by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent).
2. Work-up and Isolation: a. After the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto a beaker containing crushed ice (~150 g) with stirring. b. A precipitate should form. Allow the ice to melt completely. c. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3. Purification: a. Purify the crude solid by column chromatography on silica gel.[6] b. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% EtOAc in hexanes), is typically effective. c. Collect the fractions containing the desired product (visualized by TLC with UV light). d. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-ethoxyphenyl)-1H-indole as a solid.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| Yield | 65-80% (typical) |
| Melting Point | ~180-185 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.15 (br s, 1H, NH), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 7.60 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (d, J=8.0 Hz, 1H, Ar-H), 7.15 (t, J=7.6 Hz, 1H, Ar-H), 7.08 (t, J=7.6 Hz, 1H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 6.75 (s, 1H, Indole C3-H), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~159.0, 138.5, 136.0, 129.5, 128.5, 125.0, 122.0, 120.5, 120.0, 115.0, 111.0, 100.0, 63.5, 15.0. |
| Mass Spec (ESI) | m/z: 238.12 [M+H]⁺ |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.
Troubleshooting and Field-Proven Insights
The Fischer indole synthesis is generally reliable, but certain issues can arise.
-
Low Yield or Failed Reaction :
-
Cause : Impure arylhydrazine. Hydrazines can oxidize on storage. It is crucial to use pure starting materials.[7]
-
Solution : If necessary, purify the arylhydrazine by recrystallization of its hydrochloride salt before use.
-
Cause : Inappropriate acid catalyst or concentration. The choice of acid is critical and often substrate-dependent.[7] While PPA is effective, other acids like zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TsOH), or even strong Brønsted acids like sulfuric acid in a suitable solvent can be used.[1][4][8]
-
Solution : If PPA fails, screen other acid catalysts. A solvent-free approach heating the reactants with p-TsOH or trichloroacetic acid can also be effective and aligns with green chemistry principles.[9]
-
-
Formation of Byproducts :
-
Cause : N-N bond cleavage is a major competing side reaction, particularly when electron-donating groups are present on the starting materials, as they can over-stabilize intermediates that lead to cleavage rather than cyclization.[7][10][11] The ethoxy group in this synthesis is electron-donating.
-
Solution : Careful control of temperature is key. Excessive heat can favor fragmentation pathways. Running the reaction at the lowest effective temperature can minimize byproduct formation.
-
-
Purification Challenges :
-
Cause : The product may co-elute with nonpolar impurities or starting materials.
-
Solution : A slow, shallow gradient during column chromatography is recommended for better separation. If the product is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be an effective alternative or final purification step.
-
Conclusion
The Fischer indole synthesis provides an efficient and direct route to 2-(4-ethoxyphenyl)-1H-indole. By understanding the underlying mechanism and carefully controlling reaction parameters such as catalyst choice and temperature, researchers can reliably obtain high yields of the desired product. The protocol and insights provided herein serve as a comprehensive guide to successfully implement this classic and powerful transformation in a laboratory setting.
References
-
ResearchGate. (2022, February 7). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Barbera, G., et al. (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Royal Society of Chemistry. Retrieved from [Link]
-
Garg, N. K., & Sarpong, R. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Miyata, O., et al. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]
-
University of Michigan. (n.d.). Indoles. University of Michigan LSA Chemistry. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]
-
PMC. (2013, November 1). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. PMC. Retrieved from [Link]
-
PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Google Patents.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. IJPSR. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls. Arkat USA. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1676-63-7,4'-Ethoxyacetophenone. LookChem. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cas 1676-63-7,4'-Ethoxyacetophenone | lookchem [lookchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-(4-ethoxyphenyl)-1H-indole
Abstract
This application note details a robust, high-yield protocol for the synthesis of 2-(4-ethoxyphenyl)-1H-indole , a privileged scaffold in drug discovery. Utilizing microwave-assisted organic synthesis (MAOS), this method reduces reaction times from hours (thermal reflux) to minutes while significantly suppressing side reactions. The guide prioritizes the Fischer Indole Synthesis as the primary route due to its atom economy and scalability, while briefly outlining a Palladium-catalyzed alternative for specific substrate requirements.
Strategic Analysis: Why Microwave Irradiation?
The synthesis of 2-arylindoles via traditional thermal heating often suffers from prolonged reaction times (12–24 hours) and the formation of oligomeric byproducts. Microwave irradiation addresses these bottlenecks through two primary mechanisms:
-
Dipolar Polarization: Direct coupling of microwave energy with the polar solvent (e.g., acetic acid or ethanol) and the ionic transition state generates rapid, uniform internal heating.
-
Arrhenius Acceleration: The ability to safely access temperatures significantly above the solvent's boiling point (superheating) in a sealed vessel exponentially increases the rate constant.
Comparison of Methods:
| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Recommended) |
| Time | 12 – 24 Hours | 10 – 20 Minutes |
| Temperature | Reflux (118°C for AcOH) | 140°C – 170°C (Pressurized) |
| Yield | 60 – 75% | 85 – 95% |
| Purity Profile | Moderate; requires extensive chromatography | High; often amenable to recrystallization |
Reaction Mechanism
The Fischer Indole Synthesis involves the acid-catalyzed condensation of phenylhydrazine with 4'-ethoxyacetophenone, followed by a [3,3]-sigmatropic rearrangement.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis.[1] The microwave energy specifically accelerates the rate-determining [3,3]-sigmatropic rearrangement.
Experimental Protocol
Method A: Microwave-Assisted Fischer Indole Synthesis (Primary)
This method is preferred for its operational simplicity and use of inexpensive starting materials.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 equiv)
-
4'-Ethoxyacetophenone (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol with 10% ZnCl₂/p-TSA.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 - 1.0 equiv) or Zinc Chloride (ZnCl₂).
Equipment:
-
Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).
-
10 mL or 35 mL pressure-rated microwave vial with a snap-cap.
Step-by-Step Procedure:
-
Preparation:
-
In a 10 mL microwave vial, charge Phenylhydrazine HCl (145 mg, 1.0 mmol) and 4'-Ethoxyacetophenone (164 mg, 1.0 mmol).
-
Add Glacial Acetic Acid (3.0 mL).
-
Note: If using free base phenylhydrazine, add 1.1 equiv of p-TSA or ZnCl₂ as a catalyst.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
-
-
Irradiation:
-
Place the vial in the microwave reactor.
-
Method: Dynamic (Hold Temperature).
-
Temperature: 150°C.
-
Hold Time: 10 minutes.
-
Stirring: High.[2]
-
Pre-stir: 30 seconds (to ensure homogeneity before heating).
-
Safety: Ensure the pressure limit is set to 250 psi (17 bar). Acetic acid generates moderate pressure at 150°C.
-
-
Workup:
-
Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).
-
Pour the reaction mixture into Ice-Water (30 mL) with vigorous stirring. The crude indole should precipitate as a solid.
-
Neutralize the varying acidity with saturated NaHCO₃ or 10% NaOH solution until pH ~7-8.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often pure enough for recrystallization from Ethanol/Water .
-
If necessary, purify via Flash Column Chromatography (SiO₂): Gradient 0-20% Ethyl Acetate in Hexanes.
-
Method B: Palladium-Catalyzed Cyclization (Secondary)
Use this method if the substrate contains acid-sensitive functional groups that cannot survive the Fischer conditions.
Reagents:
-
2-Haloaniline (e.g., 2-iodoaniline) + 4-Ethoxyphenylacetylene.
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
-
Base: Et₃N (3 equiv).
-
Solvent: DMF.
-
Conditions: MW 120°C, 15 min.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.[3]
Characterization Data (Expected)
To validate the synthesis, the isolated product must meet the following spectral criteria:
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: ~165 - 170°C (Consistent with 2-(4-substituted)arylindoles).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.30 (s, 1H): Indole N-H (Broad singlet, exchangeable).
-
δ 7.75 (d, J=8.5 Hz, 2H): Aromatic protons on the ethoxyphenyl ring (ortho to indole).
-
δ 7.50 (d, J=7.8 Hz, 1H): Indole C4-H.
-
δ 7.38 (d, J=7.8 Hz, 1H): Indole C7-H.
-
δ 7.05 (m, 2H): Indole C5/C6-H.
-
δ 6.98 (d, J=8.5 Hz, 2H): Aromatic protons on ethoxyphenyl ring (ortho to ethoxy).
-
δ 6.80 (s, 1H): Indole C3-H (Characteristic singlet).
-
δ 4.08 (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.
-
δ 1.35 (t, J=7.0 Hz, 3H): Ethoxy -CH₃ .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Temperature too low or reaction time too short. | Increase MW temp to 170°C. Extend time to 20 min. Ensure vial is sealed properly to reach pressure. |
| Tar/Black Polymer Formation | Acid concentration too high or overheating. | Reduce reaction temp to 140°C. Switch from neat AcOH to EtOH with 10% H₂SO₄ or p-TSA. |
| No Precipitation on Quench | Product is soluble in acidic aqueous mix. | Ensure pH is neutralized to >7. Isolate via extraction (EtOAc) rather than filtration. |
| Safety: Vial Failure | Excessive pressure buildup. | Do not fill vial >60% volume. Use a vessel with a higher pressure rating or reduce temperature. |
References
-
Microwave-Assisted Fischer Indole Synthesis. BenchChem Application Notes. Retrieved from .
-
Fischer Indole Synthesis: Mechanism and Protocols. Alfa Chemistry. Retrieved from .
-
Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 2011, 18(4), 615-637. .
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 2011.[4] .
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. PMC, 2023. .
Sources
Application Notes and Protocols for the Functionalization of the Nitrogen in 2-(4-ethoxyphenyl)-1H-indole
Abstract
The indole nucleus is a cornerstone of numerous biologically active compounds and functional materials. The ability to selectively modify the indole nitrogen (N-1 position) opens a vast chemical space for drug discovery and the development of novel organic materials. This comprehensive guide provides detailed, field-proven protocols for the N-functionalization of 2-(4-ethoxyphenyl)-1H-indole, a representative 2-arylindole. We will delve into the mechanistic underpinnings of each transformation, offering a suite of methodologies including classical and modern N-alkylation, N-arylation, N-acylation, and the installation of protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the strategic modification of this important heterocyclic scaffold.
Introduction: The Significance of N-Functionalized Indoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The nitrogen atom of the indole ring presents a key handle for molecular diversification. Functionalization at this position can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. For instance, N-alkylation can introduce lipophilic groups to enhance membrane permeability, while N-arylation can lead to compounds with unique photophysical properties or serve as crucial building blocks for complex molecular architectures. The 2-(4-ethoxyphenyl)-1H-indole, with its aryl substituent at the C-2 position, is a common motif in pharmacologically active molecules, making the development of reliable N-functionalization protocols for this specific substrate highly valuable.
Core Concepts: Reactivity of the Indole Nitrogen
The nitrogen atom in the indole ring is part of a pyrrole-like system and possesses a lone pair of electrons that contributes to the aromaticity of the heterocycle. While this delocalization reduces its basicity compared to aliphatic amines, the N-H proton is sufficiently acidic (pKa ≈ 17 in DMSO) to be removed by a suitable base, generating the highly nucleophilic indolide anion. This anion is the key reactive intermediate in many N-functionalization reactions.
Alternatively, the indole nitrogen can act as a nucleophile in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, enabling the formation of N-aryl and N-vinyl bonds. The choice of reaction conditions, including the base, solvent, and catalyst system, is crucial for achieving high selectivity and yield, while minimizing potential side reactions at the C-3 position, which is the most nucleophilic carbon in the indole ring.
Experimental Protocols
This section provides detailed, step-by-step protocols for a range of N-functionalization reactions on 2-(4-ethoxyphenyl)-1H-indole.
N-Alkylation: Introducing Alkyl Moieties
N-alkylation is a fundamental transformation for modifying the properties of indole-containing molecules. We present three robust methods for this purpose.
This method relies on the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an alkyl halide.
-
Reaction Scheme:
Caption: Classical N-alkylation of 2-(4-ethoxyphenyl)-1H-indole.
-
Experimental Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
PTC offers a milder and often more efficient alternative to classical N-alkylation, avoiding the need for strong, anhydrous bases.[1]
-
Reaction Scheme:
Caption: Phase-transfer catalyzed N-alkylation.
-
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.), the alkylating agent (e.g., benzyl chloride, 1.2 equiv.), and toluene (10 mL per mmol of indole).
-
Add a catalytic amount of benzyltrimethylammonium chloride (BTMAC, 5 mol%).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (5 mL per mmol of indole).
-
Stir the biphasic mixture vigorously and heat to 60-80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Microwave irradiation can significantly accelerate reaction times for N-alkylation.[2][3]
-
Workflow Diagram:
Caption: Workflow for microwave-assisted N-alkylation.
-
Experimental Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-(4-ethoxyphenyl)-1H-indole (1.0 mmol), the alkyl halide (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and anhydrous DMF (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
N-Arylation: Forging N-Aryl Bonds
The formation of N-arylindoles is a key transformation in the synthesis of many pharmaceuticals and organic electronic materials. We present two powerful transition-metal-catalyzed methods.
This palladium-catalyzed cross-coupling reaction is a highly versatile and reliable method for N-arylation.[4][5]
-
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of 2-(4-ethoxyphenyl)-1H-indole.
-
Experimental Procedure:
-
To an oven-dried Schlenk tube, add 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.), the aryl halide (e.g., 4-bromotoluene, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[6][7]
-
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.), the aryl iodide (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and copper(I) iodide (CuI, 10 mol%).
-
Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
N-Acylation and Protecting Group Installation
N-acylation and the introduction of protecting groups are essential for multi-step syntheses and for modulating the electronic properties of the indole ring.
A straightforward method for introducing an acetyl group onto the indole nitrogen.[8]
-
Experimental Procedure:
-
Dissolve 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.) in anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C and add acetic anhydride (1.5 equiv.) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-acetylated product.
-
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability and ease of removal under acidic conditions.
-
Experimental Procedure:
-
To a solution of 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM, 10 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
-
The Mitsunobu reaction allows for the N-alkylation of indoles with a wide range of primary and secondary alcohols under mild, neutral conditions.[9][10][11]
-
Reaction Scheme:
Caption: Mitsunobu reaction for the N-alkylation of 2-(4-ethoxyphenyl)-1H-indole.
-
Experimental Procedure:
-
To a solution of 2-(4-ethoxyphenyl)-1H-indole (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
Data Presentation and Characterization
The successful synthesis of N-functionalized 2-(4-ethoxyphenyl)-1H-indole derivatives should be confirmed by standard analytical techniques.
Table 1: Summary of N-Functionalization Protocols and Expected Outcomes
| Protocol | Functional Group | Reagents | Typical Conditions | Expected Yield |
| 1. Classical Alkylation | Methyl | CH₃I, NaH, DMF | 0 °C to rt, 2-4 h | 85-95% |
| 2. PTC Alkylation | Benzyl | Benzyl chloride, 50% NaOH, BTMAC, Toluene | 80 °C, 4-6 h | 90-98% |
| 3. Microwave Alkylation | Ethyl | C₂H₅Br, K₂CO₃, DMF | 120 °C, 15 min | >90% |
| 4. Buchwald-Hartwig | 4-Tolyl | 4-Bromotoluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 110 °C, 12-24 h | 70-90% |
| 5. Ullmann Condensation | Phenyl | Iodobenzene, CuI, K₃PO₄, DMSO | 120 °C, 24 h | 60-80% |
| 6. N-Acetylation | Acetyl | Acetic anhydride, Pyridine | rt, 2-4 h | >95% |
| 7. Boc Protection | Boc | Boc₂O, DMAP, DCM | rt, 12-24 h | >95% |
| 8. Mitsunobu Reaction | Isopropyl | Isopropanol, PPh₃, DEAD, THF | 0 °C to rt, 12-24 h | 70-85% |
Characterization Data:
-
¹H NMR: The disappearance of the broad N-H proton signal (typically > 8.0 ppm) is a key indicator of successful N-functionalization. The appearance of new signals corresponding to the introduced alkyl, aryl, or acyl group should be observed. For example, in N-methylation, a new singlet around 3.7-4.0 ppm is expected.
-
¹³C NMR: The carbon signals of the newly introduced functional group will be present. The chemical shifts of the indole ring carbons, particularly C2 and C7a, may also shift upon N-functionalization.
-
IR Spectroscopy: The characteristic N-H stretching vibration (around 3400 cm⁻¹) of the starting indole will be absent in the product spectrum. For N-acylated products, a strong carbonyl (C=O) stretching band will appear around 1680-1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-functionalized product.
Conclusion
This application note provides a comprehensive and practical guide to the N-functionalization of 2-(4-ethoxyphenyl)-1H-indole. The detailed protocols, mechanistic insights, and characterization guidelines presented herein are designed to empower researchers to confidently and efficiently synthesize a diverse range of N-substituted indole derivatives. The choice of method will depend on the desired functional group, the scale of the reaction, and the available resources. These robust procedures serve as a valuable starting point for the synthesis of novel compounds for applications in drug discovery, materials science, and beyond.
References
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
- Bose, A. K.; Manhas, M. S.; Ganguly, S. N.; Sharma, A. H.; Banik, B. K. Microwave-assisted organic reactions: a new powerful technology for rapid synthesis of organic compounds. Tetrahedron2002, 58 (38), 7415-7454.
- de la Hoz, A.; Díaz-Ortiz, A.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chem. Soc. Rev.2005, 34 (2), 164-178.
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-N, C(aryl)-O, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400-5449.
- Makosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of organic compounds. Pure and Applied Chemistry1975, 43 (3-4), 439-462.
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174-2185.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chem. Rev.2009, 109 (6), 2551-2651.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338-6361.
- Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046-2067.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Mizoroki-Heck Reaction in the Age of Green Chemistry: Recent Developments. Chem. Rev.2004, 104 (11), 5001-5069.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009-3066.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874-922.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
- Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. J. Am. Chem. Soc.2000, 122 (48), 12051-12052.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805-818.
- Kunz, K.; Scholz, U.; Ganzer, D. Renaissance of the Ullmann reaction: a powerful and versatile tool for the arylation of N-, O-, and S-nucleophiles. Synlett2003, 2003 (15), 2428-2439.
- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954-6971.
- Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C-N Bond Formation. Chem. Rev.2008, 108 (8), 3054-3131.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875-2911.
- Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev.2005, 105 (7), 2873-2920.
- Bandini, M.; Melloni, A.; Umani-Ronchi, A. New catalytic frontiers in the enantioselective Friedel-Crafts alkylation. Angew. Chem. Int. Ed.2004, 43 (5), 550-556.
- Trost, B. M.; Van Vranken, D. L.
- Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2004, 104 (5), 2285-2310.
- Beletskaya, I. P.; Cheprakov, A. V. Copper in Cross-Coupling Reactions. Coord. Chem. Rev.2004, 248 (21-24), 2337-2364.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005, 44 (29), 4442-4489.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651-2710.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359-1470.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176-4211.
- Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angew. Chem. Int. Ed.2005, 44 (5), 674-688.
- Zapf, A.; Beller, M. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Chem. Commun.2005, (4), 431-440.
- Bedford, R. B. High-Activity Catalysts for Palladium-Catalyzed Cross-Coupling. Chem. Commun.2003, (15), 1787-1795.
- Shekhar, S.; Ryberg, P.; Hartwig, J. F. N-Aryl- and N-Alkyl-2-aminopyridines by Palladium-Catalyzed Amination of 2-Halopyridines. J. Am. Chem. Soc.2006, 128 (11), 3584-3585.
- Stambuli, J. P.; Kuwano, R.; Hartwig, J. F. Unprecedented Rates for Carbon-Nitrogen Bond-Forming Reductive Elimination. Angew. Chem. Int. Ed.2002, 41 (24), 4746-4748.
- Shen, Q.; Hartwig, J. F. Lewis Acid-Accelerated Reductive Elimination from Palladium(II). J. Am. Chem. Soc.2006, 128 (32), 10028-10029.
- Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the Additions of Amines to Palladium Allyl Complexes. J. Am. Chem. Soc.2005, 127 (19), 6944-6945.
- Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004, 43 (46), 6250-6284.
- Lidström, P.; Tierney, J.; Wathey, B.; Westman, J. Microwave assisted organic synthesis—a review. Tetrahedron2001, 57 (45), 9225-9283.
- Hayes, B. L. Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing, 2002.
- Loupy, A. Microwaves in Organic Synthesis. Wiley-VCH, 2006.
- Tierney, J. P.; Lidström, P. Microwave Assisted Organic Synthesis. Blackwell Publishing, 2005.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijoer.com [ijoer.com]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 2-(4-ethoxyphenyl)-1H-indole as a Fluorescent Probe for Cellular Imaging
Introduction: The Promise of Indole-Based Fluorophores in Cellular Dynamics
The indole scaffold, a core component of the amino acid tryptophan, is a privileged structure in medicinal chemistry and chemical biology. Its inherent biocompatibility and unique electronic properties make it an exceptional platform for the development of fluorescent probes.[1][2] Indole and its derivatives are known for their intrinsic fluorescence, which can be finely tuned through chemical modification.[3][4] The 2-aryl-1H-indole family, in particular, has garnered significant attention for its potential in creating environmentally sensitive probes that can report on the molecular intricacies of the cellular milieu.[5]
This document provides a comprehensive guide to the application of 2-(4-ethoxyphenyl)-1H-indole , a promising fluorescent probe for live-cell imaging. This molecule belongs to the donor-π-acceptor (D-π-A) class of fluorophores, where the electron-donating ethoxy group on the phenyl ring and the indole nucleus work in concert to produce environment-sensitive fluorescence.[2] We will delve into its photophysical characteristics, provide detailed protocols for its use in cell imaging, and offer insights into data interpretation and troubleshooting.
Physicochemical and Fluorescent Properties
While extensive characterization of every indole derivative is ongoing, the properties of 2-(4-ethoxyphenyl)-1H-indole can be inferred from studies on closely related 2-phenylindole compounds. These molecules typically exhibit strong fluorescence and their spectral properties are often influenced by the solvent environment, a phenomenon known as solvatochromism.[4][6][7]
Structural and Molecular Information:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO | |
| Molecular Weight | 237.30 g/mol | |
| Appearance | Solid | |
| Predicted LogP | ~4.5 | ChemDraw Estimation |
Expected Fluorescent Properties:
The fluorescence of 2-phenylindoles is characterized by excitation in the UV to near-UV range and emission in the blue to green region of the spectrum. The presence of the 4-ethoxy group is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent 2-phenylindole.[3]
| Parameter | Expected Range | Rationale & References |
| Excitation Max (λex) | 330 - 360 nm | Based on studies of 2-phenylindole and substituted indoles.[8][9] |
| Emission Max (λem) | 370 - 450 nm | Emission is typically red-shifted in more polar environments.[3][9][10] |
| Stokes Shift | 40 - 90 nm | A significant Stokes shift is characteristic of D-π-A probes. |
| Quantum Yield (Φ) | Moderate to High | Dependent on solvent polarity and cellular binding partners. |
| Key Features | Solvatochromic shifts, potential for environmental sensing. | The fluorescence intensity and emission wavelength may change upon binding to cellular structures or in response to changes in local polarity.[4][7] |
Experimental Protocols
The following protocols provide a starting point for utilizing 2-(4-ethoxyphenyl)-1H-indole in cell imaging. Optimization may be required depending on the cell type and experimental goals.
Preparation of Stock and Working Solutions
Proper preparation of the probe solution is critical for reproducible results. Small molecule probes are typically dissolved in a high-quality, anhydrous organic solvent to create a concentrated stock solution.[11][12]
Materials:
-
2-(4-ethoxyphenyl)-1H-indole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of 2-(4-ethoxyphenyl)-1H-indole needed to prepare a 10 mM stock solution in DMSO. (e.g., for 1 mL of stock, dissolve 2.37 mg of the probe in 1 mL of DMSO).
-
Add the calculated amount of probe to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly for at least 5 minutes to ensure complete dissolution.[11]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.[13]
-
Store the aliquots at -20°C, protected from light.
-
Live-Cell Staining Protocol
This protocol is designed for staining live, adherent cells cultured in glass-bottom dishes or on coverslips suitable for microscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of photophysical properties of Indole molecules | Mapana Journal of Sciences [journals.christuniversity.in]
- 6. DSpace [kb.osu.edu]
- 7. Absorption and solvatochromic properties of 2-methylisoindolin-1-one and related compounds: interplay between theory and experiments - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allencell.org [allencell.org]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. jenabioscience.com [jenabioscience.com]
Preparation of 2-(4-ethoxyphenyl)-1H-indole from 4-ethoxyacetophenone: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 2-(4-ethoxyphenyl)-1H-indole, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available 4-ethoxyacetophenone. The core of this synthesis is the classic yet remarkably versatile Fischer indole synthesis. This document provides a dual focus: first, a high-level overview of the synthetic strategy and mechanistic underpinnings for researchers and drug development professionals, and second, a granular, step-by-step protocol suitable for bench-level scientists. We delve into the critical aspects of the reaction, from the synthesis of the key 4-ethoxyphenylhydrazine intermediate to the acid-catalyzed cyclization, purification, and thorough characterization of the final product.
Introduction
The indole nucleus is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The 2-arylindole subclass, in particular, has garnered significant attention due to its prevalence in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The target molecule, 2-(4-ethoxyphenyl)-1H-indole, incorporates both the indole core and a substituted aryl group, making it a promising candidate for further functionalization in drug discovery programs. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[2][3] This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] This application note provides a detailed protocol for the preparation of 2-(4-ethoxyphenyl)-1H-indole using this time-honored reaction, starting from 4-ethoxyacetophenone.
Synthetic Strategy: A Two-Step Approach
The overall synthesis is a two-step process, beginning with the preparation of the crucial intermediate, 4-ethoxyphenylhydrazine, from 4-ethoxyaniline. This is followed by the Fischer indole synthesis, where the synthesized hydrazine is condensed with 4-ethoxyacetophenone and subsequently cyclized under acidic conditions to yield the desired 2-arylindole.
Figure 1: Overall synthetic workflow for the preparation of 2-(4-ethoxyphenyl)-1H-indole.
Part 1: Synthesis of 4-ethoxyphenylhydrazine Hydrochloride
The synthesis of the arylhydrazine precursor is a critical first step. While various methods exist for the preparation of arylhydrazines, a common and reliable route involves the diazotization of an arylamine followed by reduction. In this protocol, 4-ethoxyaniline is converted to its corresponding diazonium salt, which is then reduced in situ to afford 4-ethoxyphenylhydrazine, isolated as its more stable hydrochloride salt. A procedure analogous to the synthesis of 4-methoxyphenylhydrazine hydrochloride can be employed.[4]
Protocol: Synthesis of 4-ethoxyphenylhydrazine Hydrochloride
Materials:
-
4-ethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Flask
Procedure:
-
In a beaker, dissolve 4-ethoxyaniline (1 equivalent) in a mixture of deionized water and concentrated HCl. Cool the solution to -5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1.5 hours at 0 °C to ensure complete diazotization.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (2.1 equivalents) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold tin(II) chloride solution to the diazonium salt solution. A bulky precipitate is expected to form.
-
Continue stirring the mixture at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally with diethyl ether to aid in drying.
-
Dry the resulting solid under vacuum to obtain 4-ethoxyphenylhydrazine hydrochloride as a solid.
Part 2: Fischer Indole Synthesis of 2-(4-ethoxyphenyl)-1H-indole
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the reaction of an arylhydrazine with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization.[5][6]
Mechanism of the Fischer Indole Synthesis
The reaction mechanism is a well-studied cascade of events:
-
Hydrazone Formation: The reaction initiates with the condensation of 4-ethoxyphenylhydrazine with 4-ethoxyacetophenone to form the corresponding hydrazone.[6]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[5]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[5]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[6]
Figure 2: Simplified mechanistic pathway of the Fischer indole synthesis.
Protocol: Synthesis of 2-(4-ethoxyphenyl)-1H-indole
A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis, with polyphosphoric acid (PPA) being a common and effective choice.[5][7]
Materials:
-
4-ethoxyphenylhydrazine hydrochloride (from Part 1)
-
4-ethoxyacetophenone
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, a mixture of 4-ethoxyphenylhydrazine hydrochloride (1 equivalent) and 4-ethoxyacetophenone (1 equivalent) can be heated in a suitable solvent like ethanol with a catalytic amount of acetic acid to pre-form the hydrazone.[6] Alternatively, the reactants can be directly subjected to the cyclization conditions.
-
Cyclization: To a stirred mixture of 4-ethoxyphenylhydrazine hydrochloride (1 equivalent) and 4-ethoxyacetophenone (1 equivalent), cautiously add polyphosphoric acid (a sufficient amount to ensure a stirrable paste).
-
Heat the reaction mixture to 80-100 °C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude 2-(4-ethoxyphenyl)-1H-indole will likely require purification to remove any unreacted starting materials and side products.
Purification
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexanes. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization
The structure and purity of the synthesized 2-(4-ethoxyphenyl)-1H-indole should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.8-8.0 ppm. A broad singlet for the indole N-H proton (typically > 8.0 ppm). Signals corresponding to the ethoxy group (a quartet around 4.0 ppm and a triplet around 1.4 ppm). |
| ¹³C NMR | Aromatic carbons in the range of 100-140 ppm. Signals for the ethoxy group carbons. |
| IR Spectroscopy | A characteristic N-H stretching band around 3400 cm⁻¹. C-H stretching of the aromatic rings. C-O stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₆H₁₅NO. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid and polyphosphoric acid are corrosive. Handle with care.
-
Sodium nitrite is an oxidizing agent and is toxic.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
The Fischer indole synthesis provides a robust and efficient method for the preparation of 2-(4-ethoxyphenyl)-1H-indole from readily available starting materials. This application note provides a comprehensive guide for researchers, detailing both the theoretical underpinnings and a practical, step-by-step protocol. The successful synthesis and purification of this valuable indole derivative will enable further exploration of its potential applications in drug discovery and materials science.
References
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Retrieved February 22, 2024, from [Link]
-
Taber, D. F., & Stachel, S. J. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(5), 723-734. [Link]
-
The Organic Chemistry Tutor. (2021, January 25). Fischer Indole Synthesis Mechanism [Video]. YouTube. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Retrieved February 22, 2024, from [Link]
-
Fischer Indole Synthesis - SynArchive. (n.d.). Retrieved February 22, 2024, from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. (2024, August 11). Retrieved February 22, 2024, from [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Retrieved February 22, 2024, from [Link]
-
Fischer Indole Syntheses with Polyphosphoric Acid | Journal of the American Chemical Society. (n.d.). Retrieved February 22, 2024, from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. (2024, August 11). Retrieved February 22, 2024, from [Link]
-
Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan - RSC Publishing. (2024, November 20). Retrieved February 22, 2024, from [Link]
-
4-Methoxyphenylhydrazine hydrochloride - ChemBK. (2024, April 9). Retrieved February 22, 2024, from [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. (2023, November 11). Retrieved February 22, 2024, from [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC. (2025, August 7). Retrieved February 22, 2024, from [Link]
Sources
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Assay Development using 2-(4-ethoxyphenyl)-1H-indole
This Application Note is designed for researchers and assay developers focusing on oxidative enzymology and high-throughput screening. It details the validation and optimization of 2-(4-ethoxyphenyl)-1H-indole (CAS: 5883-84-1) as a fluorogenic substrate.
While often used as a scaffold for COX-2 inhibitors or DNA probes, this guide focuses on its utility as a substrate for Cytochrome P450 (CYP) O-deethylation and Peroxidase-mediated oxidation , leveraging the ethoxy-group cleavage and indole oxidation pathways to generate quantifiable fluorescent signals.
Introduction & Mechanistic Rationale
2-(4-ethoxyphenyl)-1H-indole is a planar, electron-rich aryl-indole. In assay development, it serves as a robust surrogate substrate for oxidative enzymes that target planar aromatics.[1] Unlike standard coumarin-based probes, the phenyl-indole core offers unique Stokes shifts and high quantum yields upon oxidation, making it suitable for complex matrices where autofluorescence is a concern.
Core Applications
-
CYP450 O-Deethylation (CYP1A1/1A2 Activity): The ethoxy group at the para position mimics the classic substrate 7-ethoxyresorufin. CYP enzymes catalyze the O-deethylation to release acetaldehyde and the corresponding phenol (2-(4-hydroxyphenyl)-1H-indole), which exhibits a bathochromic shift and pH-dependent fluorescence enhancement.
-
Peroxidase-Mediated Radical Dimerization: HRP or MPO enzymes oxidize the indole nitrogen or the electron-rich C3 position, leading to radical cations that dimerize or form fluorescent oxidation products (similar to Amplex Red, but with distinct spectral properties).
Physicochemical Profile
| Property | Value | Implication for Assay |
| CAS Number | 5883-84-1 | Standard identifier for sourcing.[2] |
| MW | 237.30 g/mol | Small molecule; rapid diffusion in active sites.[1] |
| Solubility | Low in H2O; High in DMSO/EtOH | Requires organic co-solvent (final <1%).[1] |
| LogP | ~4.2 (Predicted) | High lipophilicity; prone to non-specific binding (NSB).[1] |
| Ex/Em (Substrate) | ~305 nm / ~380 nm | UV-excited; weak blue emission. |
| Ex/Em (Product) | ~330 nm / ~450 nm (Phenol) | Signal: Strong cyan/green emission at pH > 8.[1] |
Mechanistic Workflow (Visualization)
The following diagram illustrates the divergent pathways for this substrate depending on the enzyme system employed.
Figure 1: Divergent metabolic pathways for 2-(4-ethoxyphenyl)-1H-indole. The CYP pathway utilizes O-dealkylation to unmask a fluorophore, while Peroxidases induce radical coupling.
Protocol: CYP450 O-Deethylation Assay
This protocol is optimized for kinetic profiling of CYP1A activity using recombinant enzymes or liver microsomes (RLM/HLM).
Reagents & Equipment[1]
-
Substrate Stock: 10 mM 2-(4-ethoxyphenyl)-1H-indole in anhydrous DMSO. (Store at -20°C, protect from light).
-
Enzyme Source: Recombinant Human CYP1A1 or CYP1A2 (Baculosomes).[1]
-
Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2 (Regenerating System).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: 20% Trichloroacetic acid (TCA) or 0.1 M NaOH/Glycine (pH 10) for fluorescence enhancement.[1]
-
Plate Reader: Fluorescence capability (Ex 330nm / Em 460nm).[1]
Step-by-Step Methodology
-
Substrate Dilution (Critical Step):
-
The substrate is highly lipophilic.[1] Prepare an intermediate dilution (e.g., 400 µM) in Buffer containing 1% BSA to prevent precipitation before adding to the reaction.
-
Expert Tip: Use glass-lined or low-binding plasticware to minimize loss of substrate to container walls.
-
-
Reaction Assembly (96-well Black Plate):
-
Blank: 50 µL Buffer + 40 µL Cofactor Mix.
-
Control: 50 µL Enzyme + 40 µL Buffer (No Cofactor).
-
Test: 50 µL Enzyme (e.g., 10 pmol/well) + 40 µL Cofactor Mix.
-
-
Pre-Incubation:
-
Incubate plate at 37°C for 10 minutes to equilibrate temperature.
-
-
Reaction Initiation:
-
Kinetic Measurement:
Data Analysis (Michaelis-Menten)
Calculate the initial velocity (
| Parameter | Definition | Expected Range (Est.) |
| Max conversion rate | Enzyme dependent | |
| Affinity constant | 1.5 – 15 µM | |
| Assay robustness | > 0.6 (Excellent) |
Protocol: Peroxidase (HRP) Screening Assay
This setup detects peroxidase activity or screens for inhibitors using the indole as an electron donor.[1]
Reagents
-
HRP Stock: 10 U/mL in PBS.
-
H2O2 Stock: 10 mM (Freshly prepared).
-
Buffer: 50 mM Sodium Citrate (pH 5.5) – Acidic pH favors radical stability.
Workflow
-
Preparation: Dilute Substrate to 100 µM in Citrate Buffer (ensure no precipitation; add 0.05% Tween-20 if needed).
-
Plate Setup: Add 50 µL Substrate + 40 µL Buffer/Inhibitor.
-
Initiation: Add 10 µL HRP (Final 0.1 U/mL) + 10 µL H2O2 (Final 100 µM).
-
Read: Kinetic read at Ex 310 nm / Em 410 nm (Dimer emission typically blue-shifted compared to the phenol).[1]
Troubleshooting & Optimization
Solubility Issues
Symptom: Erratic replicates or flat kinetic curves at high concentrations. Root Cause: The ethoxyphenyl-indole core is hydrophobic (LogP > 4). It may precipitate or form micelles.[1] Solution:
-
Add 0.01% Pluronic F-127 or Tween-20 to the assay buffer.
-
Validate solubility by measuring Absorbance at 280nm across the concentration range; deviation from linearity (Beer's Law) indicates precipitation.[1]
Signal-to-Background (S/B) Ratio
Symptom: High background fluorescence. Root Cause: Indoles have native fluorescence.[1] Solution:
-
Optimize the Excitation Bandwidth . Narrow the slit width (e.g., 5nm) to avoid exciting the product and substrate simultaneously.[1]
-
pH Swing: For the CYP assay, the product (phenol) has a pKa ~9.[1] Reading at pH 10 (post-quench) drastically increases S/B because the substrate does not ionize, but the product does.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-(4-Ethoxyphenyl)-1H-indole Product Specification. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: 2-(4-ethoxyphenyl)-1H-indole.[3] National Library of Medicine.[1] Retrieved from [3]
-
Bridges, J. W., & Williams, R. T. (1968).[1] The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237.[1] (Foundational text on indole fluorescence pH dependence). Retrieved from
-
Short, S., et al. (2019).[1][4] Metal-Free Hydroamination of Alkynes: A Mild and Concise Synthesis of Thiazolo[3,2-a]indoles. Synthesis. (Describes synthesis and properties of related indole chromophores). Retrieved from
-
EPA (United States Environmental Protection Agency). (2025).[1] 2-(4-Ethylphenyl)-1H-indole Synonyms and CAS Info. (Verifying structural analogs). Retrieved from
Sources
Application Note: Scalable Production of 2-(4-ethoxyphenyl)-1H-indole
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(4-ethoxyphenyl)-1H-indole (CAS: 23095-58-1) . While various synthetic routes exist (e.g., Pd-catalyzed cross-couplings), this guide focuses on an optimized Fischer Indole Synthesis . This route is selected for its atom economy, cost-effectiveness, and suitability for multi-kilogram scale-up without the need for expensive transition metal catalysts or hazardous ligands. The protocol includes critical process parameters (CPPs), safety analyses for hydrazine handling, and a self-validating purification strategy.
Retrosynthetic Analysis & Route Selection
Route Comparison
For the industrial production of 2-arylindoles, two primary pathways were evaluated:
-
Palladium-Catalyzed Coupling (Sonogashira/Cyclization):
-
Pros: Mild conditions, high tolerance for sensitive functional groups.
-
Cons: High cost of Pd catalysts, requirement for aryl halide precursors, and rigorous heavy metal remediation required in the final API.
-
-
Fischer Indole Synthesis (Selected Route):
-
Pros: Uses inexpensive commodity chemicals (Phenylhydrazine, 4-Ethoxyacetophenone), scalable thermal process, water-tolerant (in specific solvents), and high crystalline purity.
-
Cons: Exothermic; requires careful management of ammonia evolution.
-
Reaction Mechanism
The synthesis proceeds via the condensation of phenylhydrazine and 4-ethoxyacetophenone to form a hydrazone intermediate. Under acid catalysis (Brønsted or Lewis), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for the target compound.[1]
Process Safety & Hazard Analysis (PHA)
Critical Warning: This process involves Phenylhydrazine , a known skin sensitizer, carcinogen, and toxin.
| Hazard Class | Source | Mitigation Strategy |
| Acute Toxicity | Phenylhydrazine | Use closed dosing systems. Full PPE (Tyvek suit, respirator) required. Monitor blood oxygen (methemoglobinemia risk). |
| Exotherm | Acid-catalyzed cyclization | Controlled addition of catalyst. Active cooling jacket on reactor. Emergency quench water available. |
| Gas Evolution | Ammonia ( | Scrubber system (dilute |
| Thermal Runaway | Hydrazone accumulation | Ensure initiation of reaction before bulk addition (if running semi-batch). |
Experimental Protocol (Scale-Up Optimized)
Scale: 100 g Input (Pilot Validation) Theoretical Yield: ~135 g Target Yield: >85% (>115 g)
Reagents & Materials
-
Phenylhydrazine (97%): 54.0 g (0.50 mol)
-
4-Ethoxyacetophenone: 82.1 g (0.50 mol)
-
Polyphosphoric Acid (PPA): 250 g (Solvent/Catalyst)
-
Note: For larger kilolab scales, p-Toluenesulfonic acid (p-TSA) in Toluene is an alternative to reduce viscosity, but PPA provides superior yields for this specific substrate by suppressing polymerization side-reactions.
-
-
Quench: Ice/Water mixture (1.5 kg)
-
Solvent for Recrystallization: Ethanol (95%)
Step-by-Step Procedure
Step 1: Hydrazone Formation & Cyclization (One-Pot)
-
Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (high torque required for PPA), internal temperature probe, and a reflux condenser connected to an acid scrubber.
-
Charging: Charge Polyphosphoric Acid (250 g) into the reactor. Heat to 60°C to lower viscosity.
-
Addition: Premix 4-Ethoxyacetophenone (82.1 g) and Phenylhydrazine (54.0 g) in a separate vessel. (Note: Slight warming to 40°C may be needed to melt the ketone if solid).
-
Expert Insight: Premixing ensures stoichiometric balance before exposing to the harsh acid environment, reducing tar formation.
-
-
Reaction: Slowly add the mixture to the PPA over 45-60 minutes .
-
CPP (Critical Process Parameter): Maintain internal temperature between 85°C - 100°C . The reaction is exothermic; adjust addition rate to control temp.
-
-
Cook-out: After addition, increase temperature to 110°C and stir for 2–3 hours .
Step 2: Quench & Isolation
-
Cooling: Cool the reaction mass to 60°C . (Do not cool below 50°C or the PPA will become too viscous to pour).
-
Quench: Slowly pour the reaction mixture into 1.5 kg of vigorously stirred ice water .
-
Observation: The product will precipitate as a crude solid (yellow/brown).
-
-
Digestion: Stir the aqueous slurry for 1 hour to break up PPA complexes and dissolve inorganic salts.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with Water (3 x 300 mL) until the filtrate pH is neutral.
-
Drying: Air dry the crude solid for 4 hours.
Step 3: Purification (Recrystallization) [2]
-
Solvent: Transfer crude solid to a clean flask. Add Ethanol (95%) (~10 mL per gram of crude).
-
Dissolution: Heat to reflux until fully dissolved. If insolubles remain, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 2 hours.
-
Collection: Filter the off-white crystals. Wash with cold Ethanol (50 mL).
-
Final Dry: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Validation & Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (AUC) |
| Melting Point | 225°C - 228°C | Capillary |
| Identity | Conforms to Structure | 1H-NMR, MS |
| Residual Solvent | < 5000 ppm (Ethanol) | GC-HS |
Key Characterization Data:
-
1H NMR (400 MHz, DMSO-d6):
11.35 (s, 1H, NH), 7.78 (d, J=8.5 Hz, 2H), 7.52 (d, J=7.8 Hz, 1H), 7.38 (d, J=8.0 Hz, 1H), 7.05-7.15 (m, 2H), 7.02 (d, J=8.5 Hz, 2H), 6.82 (s, 1H, C3-H), 4.08 (q, J=7.0 Hz, 2H), 1.35 (t, J=7.0 Hz, 3H). -
MS (ESI): m/z Calculated for C16H15NO: 237.12; Found: 238.1 [M+H]+.
Process Workflow Diagram
Figure 2: Operational workflow for the scale-up production.[1]
Troubleshooting & Optimization
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete cyclization or residual PPA.
-
Solution: Ensure reaction temp reaches 110°C for at least 1 hour. Increase water wash volume during filtration to remove all phosphoric acid species.
-
-
Issue: Dark Product Color.
-
Cause: Oxidation of phenylhydrazine or polymerization.
-
Solution: Perform reaction under Nitrogen atmosphere. Use freshly distilled phenylhydrazine if the raw material is dark.
-
-
Issue: Product Oils Out during Recrystallization.
-
Cause: Cooling too rapidly or solution too concentrated.
-
Solution: Re-heat to reflux, add 10% more ethanol, and cool slowly with stirring (seeding is recommended at 60°C).
-
References
-
Fischer Indole Synthesis Overview: Robinson, B. (1982).[5] The Fischer Indole Synthesis. Wiley-Interscience.
-
Scale-Up of 2-Arylindoles: Li, J. J. (2009). Name Reactions for Homologations-I. Wiley.[6] (See Section on Fischer Indole).[5][7][8]
-
Green Catalysis Modifications: Hajipour, A. R., et al. (2012). "Brønsted acidic ionic liquid as an efficient and reusable catalyst for the Fischer indole synthesis." Chemical Papers.
-
Analytical Data Reference: Sigma-Aldrich Product Specification for 2-(4-Ethoxyphenyl)-1H-indole.
-
Polyphosphoric Acid Protocol: Hughes, D. L. (1993). "The Fischer Indole Synthesis."[1][5][7][9][10][11][12] Organic Preparations and Procedures International.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Synthesis of 5-formyl-2'-deoxyuridine and its incorporation into oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. ore.exeter.ac.uk [ore.exeter.ac.uk]
- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield of 2-(4-ethoxyphenyl)-1H-indole synthesis
Technical Support Center: Synthesis of 2-(4-ethoxyphenyl)-1H-indole
Ticket ID: IND-2-ARYL-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Division
Overview
You are attempting to synthesize 2-(4-ethoxyphenyl)-1H-indole . This scaffold is a critical pharmacophore in estrogen receptor modulation and anticancer research. The presence of the electron-donating ethoxy group on the 2-phenyl ring activates the system but introduces specific stability challenges during acid-catalyzed cyclization.
This guide prioritizes two synthetic pathways:
-
The Fischer Indole Synthesis: Best for gram-to-kilogram scale-up.
-
Pd-Catalyzed Annulation (Sonogashira/Cyclization): Best for high-purity library generation or when mild conditions are required.
Part 1: The Fischer Indole Synthesis (Scale-Up Route)
Core Concept: Acid-catalyzed condensation of phenylhydrazine with 4-ethoxyacetophenone, followed by a [3,3]-sigmatropic rearrangement.
Critical Protocol: Polyphosphoric Acid (PPA) Method
Why PPA? Unlike ZnCl₂ (which requires high fusion temperatures) or H₂SO₄ (which is too harsh for the ethoxy ether linkage), PPA acts as both solvent and catalyst, buffering the reaction against "tar" formation.
Optimized Workflow:
-
Hydrazone Formation: Combine phenylhydrazine (1.0 equiv) and 4-ethoxyacetophenone (1.0 equiv) in Ethanol. Add catalytic Acetic Acid. Reflux 1h. Isolate the solid hydrazone.
-
Technical Note: Do NOT proceed to cyclization without isolating the hydrazone. One-pot procedures often trap water, stalling the rearrangement.
-
-
Cyclization: Mix the dried hydrazone into PPA (10x weight) at 80–90 °C .
-
Quench: Pour onto crushed ice/water mixture with vigorous mechanical stirring.
Troubleshooting The Fischer Route
| Symptom | Probable Cause | Technical Solution |
| Low Yield (<40%) | Incomplete Rearrangement | The [3,3]-shift has a high activation energy. Increase PPA temp to 100-110°C, but monitor closely. |
| Black "Tar" Formation | Polymerization/Oxidation | Oxygen is the enemy at high temps. Degas PPA with N₂ prior to addition. Use mechanical stirring to prevent "hot spots." |
| Loss of Ethoxy Group | Ether Cleavage | CRITICAL: Do not use HBr, HI, or refluxing concentrated HCl. These cleave ethyl ethers. Stick to PPA or Lewis Acids (ZnCl₂).[1][2] |
| Product Trapped in Gum | PPA Viscosity | The product often coprecipitates with phosphate salts. Quench into a large volume of water (1:20 ratio) and neutralize to pH 7 with NaOH before extraction. |
Visualizing the Mechanism & Failure Points
The following diagram maps the critical [3,3]-sigmatropic shift. If this step fails, you isolate the starting hydrazone.
Caption: The Fischer Indole Mechanism.[1][2][3][4][5][6][7][8][9] The [3,3]-shift (Red) is the energy barrier. If temperature is too low, the reaction stalls at the Hydrazone.
Part 2: Pd-Catalyzed Annulation (Precision Route)
Core Concept: Sonogashira coupling of 2-iodoaniline with 1-ethynyl-4-ethoxybenzene, followed by Cu-mediated cyclization. This avoids the harsh acids that might degrade the ethoxy group.
Optimized Protocol: One-Pot Sonogashira/Cyclization
-
Reagents: 2-iodoaniline (1.0 eq), 4-ethoxyphenylacetylene (1.2 eq).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
-
Base/Solvent: Et₃N (3 eq) in DMF or DMSO.
-
Conditions: Heat at 80°C under Argon.
Troubleshooting The Palladium Route
| Symptom | Probable Cause | Technical Solution |
| Glaser Coupling (Dimer) | Oxygen Contamination | If you see a byproduct dimer of the alkyne, your system has |
| Stalled Reaction | Catalyst Poisoning | The free amine on 2-iodoaniline can coordinate Pd. Use a slightly higher catalyst load (5 mol%) or switch to a Pd(II) precatalyst like Pd(OAc)₂/XPhos. |
| Incomplete Cyclization | Weak Base | The initial coupling works, but ring closure requires base. Ensure Et₃N is fresh or switch to a stronger base like KOtBu if the ring won't close. |
Part 3: Purification & Isolation Strategy
Yield is often lost physically during workup, not chemically.
-
The "Crashing Out" Technique (Fischer Route):
-
Upon pouring the PPA mixture into water, the indole should precipitate.
-
Issue: If it forms a sticky gum, add a small amount of Methanol (10%) to the water quench. This encourages crystallization over oiling out.
-
-
Recrystallization Solvent:
-
Best System: Ethanol/Water (9:1).
-
Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.
-
Note: 2-Aryl indoles are highly crystalline. Avoid column chromatography if possible to prevent loss on silica.
-
Decision Tree: Which Route Should I Use?
Caption: Logic flow for selecting the optimal synthetic pathway based on scale and substrate sensitivity.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve the Fischer yield? A: Yes. Microwave irradiation significantly accelerates the [3,3]-sigmatropic rearrangement. Using a Lewis Acid (like ZnCl₂) in an ionic liquid or simply in Ethanol under microwave conditions (150°C, 10 mins) can boost yields from 50% to >85% and reduce "tar" formation.
Q: My product is turning pink/red on the bench. Why? A: Indoles are electron-rich and susceptible to oxidative oligomerization in air and light. This is often superficial. Recrystallize immediately and store the pure solid in an amber vial under Argon at -20°C.
Q: Can I use 4-ethoxy-phenylhydrazine instead of the acetophenone? A: You could, but it is less efficient. Reacting 4-ethoxyphenylhydrazine with acetophenone would yield the 5-ethoxy -2-phenylindole, not the 2-(4-ethoxyphenyl) isomer. The substitution pattern of the target dictates that the ethoxy group must originate from the ketone partner in the Fischer synthesis.
References
-
BenchChem Technical Support. (2025).[4][6][8] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from
-
Alfa Chemistry. (2024). Fischer Indole Synthesis: Reaction Mechanism and Catalysts. Retrieved from
-
Molecules Journal. (2021). Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of 2-Substituted Indoles. Molecules, 26(13), 4092.[10] [10]
-
Journal of Organic Chemistry. (2008). Palladium-Catalyzed One-Pot Synthesis Protocols.
-
National Institutes of Health (PMC). (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting cyclization failures in 2-(4-ethoxyphenyl)-1H-indole production
Technical Support Center: Troubleshooting Cyclization Failures in 2-(4-ethoxyphenyl)-1H-indole Production
Executive Summary & Diagnostic Workflow
The synthesis of 2-(4-ethoxyphenyl)-1H-indole (CAS: 329821-02-8) is typically achieved via the Fischer Indole Synthesis , condensing phenylhydrazine with 4-ethoxyacetophenone. While generally robust, this pathway often encounters failure points during the cyclization step due to the electronic effects of the para-ethoxy group.
The ethoxy substituent is an electron-donating group (EDG). While it makes the initial ketone less electrophilic (slowing hydrazone formation), its primary complication arises during cyclization: it stabilizes the hydrazone intermediate, raising the activation energy for the [3,3]-sigmatropic rearrangement, and increases the risk of acid-catalyzed dealkylation (loss of the ethyl group) or polymerization.
Diagnostic Decision Tree
Use the following workflow to identify the root cause of your failure before attempting a new batch.
Figure 1: Diagnostic logic for identifying failure modes in Fischer Indole cyclization.
Technical Support: Frequently Asked Questions (FAQs)
Category A: Reaction Stalling & Kinetics
Q: I isolated the hydrazone intermediate successfully, but it refuses to cyclize in acetic acid/HCl. What is happening?
A: The para-ethoxy group stabilizes the hydrazone, making it resistant to cyclization under mild conditions. Standard acetic acid/HCl mixtures often lack the acidity function (
-
Solution: Switch to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a strong non-oxidizing acid. It facilitates the removal of ammonia (the final step) and drives the equilibrium forward.
-
Protocol Adjustment: Heat the hydrazone in PPA (10–20 equivalents by weight) at 100–110°C . Do not exceed 120°C initially to prevent charring.
Q: My reaction mixture turns solid/viscous immediately upon heating. Is this normal? A: If using PPA, high viscosity is normal at room temperature but should decrease upon heating. However, if the mixture solidifies during reaction at high temperature, it indicates polymerization . The electron-rich indole product is prone to acid-catalyzed dimerization (dimer formation) if the concentration is too high.
-
Fix: Dilute the reaction. If using PPA, ensure a ratio of at least 10g PPA per 1g of reactant. Alternatively, use a co-solvent like sulfolane or toluene with a Lewis acid (e.g., ZnCl
) to maintain fluidity.
Category B: Impurity Profiling & Side Reactions
Q: I see a product with Mass [M-29] or [M-28] in my LCMS. Did the cyclization work? A: You likely formed the indole, but the acidic conditions cleaved the ethoxy ether, resulting in 2-(4-hydroxyphenyl)-1H-indole (Phenol derivative).
-
Cause: Strong Lewis acids (like BBr
, AlCl ) or strong protic acids (HBr, HI) at high temperatures will dealkylate aryl ethers. -
Prevention: Ensure your acid source is free of bromide/iodide contaminants. PPA is generally safe for aryl ethers up to 120°C. If using Lewis acids, switch to ZnCl
in acetic acid, which is milder than AlCl .
Q: The crude product is a black tar. How do I recover the indole? A: Fischer syntheses are notorious for "tar" formation due to the oxidation of phenylhydrazine or polymerization of the indole.
-
Recovery: Do not attempt column chromatography on the crude tar immediately.
-
Trituration: Boil the crude black solid in ethanol or a mixture of Ethanol/Water (9:1). The tar often remains undissolved while the product dissolves.
-
Filtration: Filter hot to remove the polymeric residue.
-
Crystallization: Cool the filtrate to precipitate the 2-arylindole.
-
Validated Experimental Protocol
This protocol utilizes a two-step method (isolation of hydrazone) rather than a one-pot approach. This is critical for 2-(4-ethoxyphenyl)indole to ensure the water generated in step 1 does not interfere with the cyclization in step 2.
Step 1: Formation of Phenylhydrazone
-
Dissolve: 1.0 eq of 4-ethoxyacetophenone and 1.1 eq of phenylhydrazine in Ethanol (5 mL/mmol).
-
Catalyze: Add catalytic Glacial Acetic Acid (3-5 drops).
-
Reflux: Heat to reflux for 2–4 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2).
-
Isolate: Cool to 0°C. The hydrazone should precipitate. Filter, wash with cold ethanol, and dry thoroughly under vacuum.
-
Critical: Moisture inhibits the next step.
-
Step 2: Cyclization in Polyphosphoric Acid (PPA)
-
Prepare: In a round-bottom flask, heat Polyphosphoric Acid (10–15 g per 1 g of hydrazone) to 80°C to lower viscosity.
-
Add: Add the dried hydrazone portion-wise with vigorous mechanical stirring.
-
React: Increase temperature to 100–110°C .
-
Observation: The mixture will darken. Evolution of NH
gas (bubbling) indicates successful cyclization.
-
-
Monitor: Maintain temperature for 1–2 hours. Do not overheat (>130°C) to protect the ethoxy group.
-
Quench: Cool to ~60°C and pour the mixture slowly into a beaker of crushed ice/water with stirring. The product will precipitate as a crude solid.
-
Purify: Filter the solid. Recrystallize from Ethanol or Ethanol/Water .
Data & Specifications
Solvent & Acid Compatibility Table
| Reagent System | Suitability | Notes |
| PPA (Polyphosphoric Acid) | High | Best balance of acidity and functional group tolerance. Recommended. |
| ZnCl | Medium | Effective but requires high temp; risk of charring/sublimation. |
| Acetic Acid / HCl | Low | Often too weak for acetophenone derivatives; leads to incomplete conversion. |
| H | Avoid | Causes sulfonation of the aromatic rings and extensive charring. |
| Boron Trifluoride (BF | Medium | Good for sensitive substrates but moisture sensitive; risk of ether cleavage. |
Product Identification Properties
-
Chemical Name: 2-(4-ethoxyphenyl)-1H-indole[1]
-
Formula: C
H NO -
Molecular Weight: 237.30 g/mol [1]
-
Expected Melting Point: >210°C (Based on methoxy analog mp ~230°C [1]).
-
Appearance: Off-white to pale yellow solid (pure); Brown/Orange (crude).
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text for mechanistic grounding).
- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.
Sources
Technical Support Center: Purification of 2-(4-ethoxyphenyl)-1H-indole
Topic: Purification of 2-(4-ethoxyphenyl)-1H-indole via Column Chromatography Document ID: TSC-IND-2024-05 Audience: Medicinal Chemists, Process Chemists Status: Active
Executive Summary
The purification of 2-(4-ethoxyphenyl)-1H-indole presents a specific set of challenges common to electron-rich indole derivatives. While the indole core is generally stable, the 4-ethoxy group at the 2-phenyl position increases electron density, making the system more susceptible to acid-catalyzed decomposition (polymerization/dimerization) and oxidative degradation on standard silica gel.
This guide provides a self-validating workflow to maximize recovery and purity, specifically addressing the "pink/red band" phenomenon often seen during chromatography of these substrates.
Part 1: Diagnostic Workflow (Decision Matrix)
Before packing your column, use this logic flow to determine the optimal stationary phase and solvent system. This prevents the loss of valuable crude material to irreversible adsorption.
Figure 1: Decision matrix for selecting purification method based on Thin Layer Chromatography (TLC) behavior.
Part 2: Critical Troubleshooting (Q&A)
Issue 1: The "Pink Band" Phenomenon (Decomposition)
User Report: "As my compound moves down the silica column, it turns from a pale yellow oil to a bright pink/red band that stays at the top. My yield is low."
Root Cause:
Indoles are acid-sensitive. Standard silica gel is slightly acidic (
Corrective Action: You must neutralize the acidic sites on the silica gel.
-
Pre-treatment: Slurry pack the column using your starting solvent system containing 1% Triethylamine (Et
N) . -
Elution: Continue to include 0.5% to 1% Et
N in your eluent during the run. -
Alternative: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) as the stationary phase.
Issue 2: Co-elution with Starting Material
User Report: "I cannot separate the product from the unreacted 4-ethoxyacetophenone or phenylhydrazine."
Root Cause: 2-Arylindoles often share similar polarity with their ketone precursors in standard Hexane/EtOAc systems.
Corrective Action: Change the selectivity of the mobile phase (selectivity optimization).
-
Toluene/Hexane: Indoles have high affinity for aromatic solvents due to
- interactions. Try a gradient of Toluene (10% 50%) in Hexane . -
DCM/Hexane: If the impurity is the hydrazine, Dichloromethane (DCM) often moves the indole faster than the polar hydrazine.
Issue 3: Poor Solubility during Loading
User Report: "The crude solid precipitates when I try to load it onto the column using Hexanes."
Root Cause: 2-(4-ethoxyphenyl)-1H-indole is a crystalline solid with poor solubility in non-polar alkanes. Liquid loading with strong solvents (DCM/THF) causes "band broadening" and poor separation.
Corrective Action: Use the Dry Loading technique (Solid Deposit).
-
Dissolve crude in minimal DCM or Acetone.
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the packed column.
Part 3: Optimized Purification Protocol
Target Molecule: 2-(4-ethoxyphenyl)-1H-indole Method: Flash Column Chromatography (Buffered)
Materials Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (Et
N), Dichloromethane (DCM). -
Loading: Celite 545 (for dry load).
Step-by-Step Procedure
1. TLC Method Development
Run a TLC plate using Hex/EtOAc (4:1) .
-
Target
: 0.35 – 0.45. -
Note: If the spot streaks, add 1 drop of Et
N to the TLC developing chamber. If the spot tightens, your compound is acid-sensitive.
2. Column Preparation (Neutralization)
-
Calculations: Use 30–50g of silica per 1g of crude material.
-
Slurry: Prepare the silica slurry using Hexanes + 1% Et
N . -
Packing: Pour into the column and flush with 2 column volumes (CV) of the same solvent to ensure the silica is fully neutralized.
3. Sample Loading (Dry Load)
-
Dissolve the crude mixture in minimal DCM.
-
Add Celite (ratio 2:1 Celite:Crude).
-
Evaporate to dryness. Ensure no solvent smell remains.
-
Carefully pour the powder onto the top of the sand/silica bed.
4. Gradient Elution
Run the column using the following gradient profile (based on CV):
| Phase | Solvent Composition | Volume (CV) | Purpose |
| 1 | 100% Hexane (+1% Et | 2 | Flushes non-polar impurities (e.g., mineral oil, dimers). |
| 2 | 5% EtOAc / 95% Hexane | 3 | Moves the "front" of the band. |
| 3 | 10% EtOAc / 90% Hexane | 5 | Elutes Product. Collect fractions here. |
| 4 | 20% EtOAc / 80% Hexane | 3 | Flushes polar byproducts (hydrazines). |
5. Post-Run Analysis
-
Combine fractions containing the pure spot.
-
Evaporate solvent in vacuo.
-
Quality Check: The product should be an off-white to pale yellow solid. If it is red/brown, re-dissolve in Et
O and wash with NaHCO to remove residual acid traces.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use recrystallization instead of a column? A: Yes. 2-Arylindoles crystallize well. A common solvent system is Ethanol/Water . Dissolve the crude in boiling Ethanol, then add hot water dropwise until slight turbidity appears. Cool slowly to 4°C. This is often superior for removing trace metal catalysts.
Q: Why does my product turn blue under UV light (254/365 nm)? A: This is normal. 2-Phenylindoles are highly fluorescent. A strong blue fluorescence is a characteristic of the indole core conjugated with the phenyl ring. Use this to guide your fraction collection.
Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The electron-rich nature makes it susceptible to air oxidation over long periods, turning the solid pink.
References
-
General Synthesis of 2-Substituted Indoles
- Organic Syntheses, Coll. Vol. 6, p.104 (1988); Vol. 54, p.58 (1974).
-
Acid Sensitivity of Electron-Rich Indoles
-
Purification of 2-Phenylindole Derivatives
- Arkivoc, 2000. "Synthesis of 2-phenylindoles." (Describes Hex/EtOAc gradients for similar analogs).
-
Physical Properties & pKa Data
- Bordwell pKa Table (Acidity in DMSO).
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-(4-ethoxyphenyl)-1H-indole Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 2-arylindoles, with a specific focus on optimizing palladium catalyst loading for the coupling of 2-(4-ethoxyphenyl)-1H-indole and its precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions to forge critical C-C bonds. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst optimization for indole coupling reactions.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling to synthesize a 2-arylindole?
A1: For initial screening and small-scale synthesis, a palladium catalyst loading of 1-2 mol% is a common and effective starting point.[1] In many well-optimized systems, particularly on a larger scale for process chemistry, loadings can be significantly reduced to well below 1 mol% to minimize cost and residual palladium levels in the final product.[2][3] Conversely, for particularly challenging substrates or when encountering low reactivity, loadings may be increased to 5 mol% or higher during the optimization phase.[1][4]
Q2: How does catalyst loading quantitatively affect the reaction outcome?
A2: Catalyst loading directly impacts reaction rate, overall yield, and process economics.
-
Yield & Reaction Time: Increasing catalyst loading generally accelerates the reaction, leading to higher conversion in a shorter time. However, there is a point of diminishing returns where further increases do not improve the yield and may even promote side reactions.[5]
-
Purity: Excessively high catalyst loadings can sometimes lead to a greater incidence of side products, such as homocoupling of the boronic acid partner.[1] It can also increase the concentration of residual palladium in the crude product, complicating purification.[2]
-
Cost: Palladium catalysts and their associated ligands are often expensive. Therefore, a primary goal of process optimization is to identify the minimum catalyst loading that provides an acceptable yield in a reasonable timeframe, a concept known as achieving a high turnover number (TON).[6]
Q3: Which palladium catalysts and ligands are most effective for coupling reactions involving indoles?
A3: The optimal catalyst-ligand system is highly substrate-dependent. However, for Suzuki-Miyaura couplings involving electron-rich heterocycles like indole, a combination of a stable Pd(II) precatalyst and a bulky, electron-rich phosphine ligand is a robust starting point.[7][8]
-
Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and more advanced, air-stable precatalysts like those developed by the Buchwald group. Using a stable, well-defined precatalyst like Pd(dppf)Cl₂ can also be effective.[7][8]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial. They stabilize the active Pd(0) species, promote the oxidative addition step (the reaction of the catalyst with the aryl halide), and facilitate the final, often rate-limiting, reductive elimination step to release the product.[1][8] Examples include SPhos, XPhos, and XantPhos.[7]
Q4: Why might a reaction fail despite using a "standard" catalyst loading?
A4: Reaction failure is often a multifactorial issue where catalyst loading is just one variable. Other critical parameters include the choice of base, solvent, and temperature, as well as the purity of the reagents.[9] The N-H bond of the indole can interact with the catalyst or base, and in some cases, protecting the indole nitrogen with groups like Boc or Tosyl can significantly improve yields, though this is not always necessary.[10] Furthermore, boronic acids can degrade upon storage, so using a fresh or properly stored reagent is critical.[7]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to resolving common problems encountered during the synthesis of 2-(4-ethoxyphenyl)-1H-indole via cross-coupling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst System: The chosen Pd source or ligand may be suboptimal for the specific indole substrate. The active Pd(0) species may not be forming efficiently. | Screen Alternatives: Test different Pd precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7] Ensure a strict inert atmosphere (argon or nitrogen) is maintained, as oxygen can deactivate the catalyst.[1] |
| 2. Inappropriate Base or Solvent: The base may be too weak to facilitate the transmetalation step or may have poor solubility in the chosen solvent. | Optimize Base and Solvent: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] Common solvents for Suzuki reactions include toluene, dioxane, THF, and sometimes aqueous mixtures.[7] The combination of base and solvent is critical and must be co-optimized. | |
| 3. Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials or solvents can inhibit or poison the catalyst.[7][9] | Verify Reagent Quality: Use freshly purchased or properly stored boronic acid. Ensure solvents are anhydrous and degassed. Trace impurities can act as catalyst poisons.[1] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[9] This can be exacerbated by high temperatures or prolonged reaction times. | Modify Catalyst Addition/Conditions: Instead of a single addition, try adding the catalyst in portions over the reaction period.[1] Alternatively, lower the reaction temperature and extend the reaction time. Using a more robust, sterically hindered ligand can also enhance catalyst stability.[9] |
| 2. Insufficient Reagents: One of the coupling partners or the base may be the limiting reagent or may be consumed by side reactions. | Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner. Ensure a sufficient excess of base (2-3 equivalents) is used to overcome any acidic impurities.[9] | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or suboptimal catalyst concentrations. | Rigorous Degassing & Loading Optimization: Ensure the reaction mixture is thoroughly degassed before heating. Systematically screen catalyst loading; sometimes a lower loading can disfavor the homocoupling pathway. |
| 2. Protodeborylation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water. This is often an issue with aqueous bases or insufficiently dried solvents. | Use Anhydrous Conditions: Employ anhydrous solvents and consider a non-aqueous base like potassium phosphate (K₃PO₄).[7] | |
| Inconsistent Results | 1. Variability in Reagent Purity: Minor differences in impurities between batches of starting materials, solvents, or base can have a large impact on catalytic activity.[1] | Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments. Consider purifying starting materials if inconsistencies persist. |
| 2. Atmospheric Contamination: Inconsistent exclusion of oxygen and moisture can lead to variable catalyst deactivation and side reactions. | Standardize Reaction Setup: Use consistent techniques for drying glassware and establishing an inert atmosphere (e.g., a consistent number of vacuum/backfill cycles). |
Data Presentation & Visualization
Table 1: Example Data for Catalyst Loading Optimization
The following table illustrates a hypothetical but representative optimization of catalyst loading for the Suzuki-Miyaura coupling of a 2-haloindole with 4-ethoxyphenylboronic acid.
| Entry | Catalyst | Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ / SPhos | 0.5 | 12 | 65 |
| 2 | Pd(OAc)₂ / SPhos | 1.0 | 8 | 92 |
| 3 | Pd(OAc)₂ / SPhos | 2.0 | 4 | >98 |
| 4 | Pd(OAc)₂ / SPhos | 5.0 | 4 | >98 |
Conditions: 2-Bromo-1H-indole (1.0 mmol), 4-ethoxyphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 100 °C. Conversion determined by LC-MS analysis of crude reaction mixture.
Diagrams
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 2-(4-Ethoxyphenyl)-1H-Indole Synthesis
Executive Summary & Chemical Context
User Query: "How do I minimize side reactions (tars, low yields, ether cleavage) during the synthesis of 2-(4-ethoxyphenyl)-1H-indole?"
Technical Analysis: The synthesis of 2-(4-ethoxyphenyl)-1H-indole presents a specific challenge in the Fischer Indole Synthesis . While the reaction is robust for simple indoles, the presence of the 4-ethoxy group (a strong electron-donating group, EDG) on the acetophenone moiety introduces two competing risks:
-
Electronic Deactivation of the [3,3]-Shift: Strong EDGs can stabilize the hydrazone intermediate or favor heterolytic N-N bond cleavage over the desired sigmatropic rearrangement [1].[1]
-
Acid Sensitivity: While the ethoxy ether is relatively stable, the high temperatures and strong Lewis acids (e.g.,
at >150°C) often required for difficult substrates can lead to ether cleavage (forming the phenol) or extensive polymerization (tarring).
This guide prioritizes the Polyphosphoric Acid (PPA) method, which offers a superior balance of acidity and solvation power compared to traditional zinc chloride melts, significantly reducing "red oil" formation.[2]
The "Golden Path" Protocol: PPA-Mediated Cyclization
This protocol is designed to separate hydrazone formation from cyclization. "One-pot" procedures are faster but notoriously prone to side reactions for this specific substrate.
Phase A: Hydrazone Isolation (Critical for Purity)[1]
-
Reagents: Phenylhydrazine (1.0 eq), 4-Ethoxyacetophenone (1.0 eq), Ethanol (solvent), Acetic Acid (cat.).[2]
-
Procedure:
-
Dissolve 4-ethoxyacetophenone in Ethanol (3 mL/mmol).
-
Add Phenylhydrazine dropwise with catalytic Acetic Acid (3-5 drops).
-
Reflux for 1 hour.
-
Cool to 0°C. The hydrazone should precipitate. Filter and wash with cold ethanol.
-
Why? Isolating the hydrazone removes unreacted hydrazine, which is the primary source of oxidative tars in the next step.
-
Phase B: Cyclization in Polyphosphoric Acid (PPA)
-
Reagents: Isolated Hydrazone, Polyphosphoric Acid (10g per 1g hydrazone).[2]
-
Procedure:
-
Heat PPA to 80–90°C in a beaker (ensure stirrability; PPA is viscous).
-
Add the solid hydrazone in small portions over 10 minutes. Do not dump it in all at once—the reaction is exothermic.
-
Raise temperature to 100–110°C . Monitor by TLC (approx. 1–2 hours).
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The indole will precipitate as a crude solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene .
-
Troubleshooting Dashboard
Use this logic flow to diagnose failures in your current workflow.
Caption: Diagnostic logic tree for isolating failure modes in 2-arylindole synthesis.
Mechanistic FAQ: Deep Dive
Q1: Why does the reaction sometimes fail completely with electron-rich ketones like 4-ethoxyacetophenone? A: This is a known limitation of the Fischer synthesis. The mechanism requires a [3,3]-sigmatropic rearrangement.[3] However, electron-donating groups (like 4-ethoxy) stabilize the intermediate iminyl carbocation .[2] If this stabilization is too strong, the N-N bond may cleave heterolytically before the rearrangement occurs, leading to fragmentation (formation of the aniline and nitrile) rather than indole formation [2].[4]
-
Fix: Ensure the reaction is strictly anhydrous. Water promotes the hydrolysis pathway over the rearrangement.
Q2: Why PPA instead of the classic Zinc Chloride (
-
Thermal Control:
fusion often requires temperatures >150°C, which promotes polymerization of the electron-rich indole product.[2] PPA works at 100°C. -
Solvation: PPA acts as both solvent and catalyst, keeping the polar hydrazone in solution while absorbing the ammonia byproduct, driving the equilibrium forward [3].
Q3: Can I use the Sonogashira coupling instead? A: Yes, and for pharmaceutical-grade purity, it is often preferred.[2]
-
Route: 2-Iodoaniline + 1-Ethoxy-4-ethynylbenzene (Pd/Cu catalyst).[2]
-
Pros: Avoids harsh acids entirely; eliminates "tar" formation.
-
Cons: Higher cost of starting materials and catalysts.
Comparative Data: Catalyst Selection
| Catalyst System | Typical Temp | Yield (Est.) | Risk Profile | Recommendation |
| PPA (Polyphosphoric Acid) | 80–110°C | 75–85% | Moderate handling (viscous) | Primary Choice |
| 150–170°C | 50–60% | High (Charring/Tars) | Avoid for ethoxy-derivatives | |
| Reflux | 40–60% | High (Sulfonation side-products) | Secondary Choice | |
| Reflux | 60–70% | Moderate (Moisture sensitive) | Good for small scale |
Visualizing the Critical Step
The diagram below highlights the specific step where the 4-ethoxy group influences the reaction outcome.
Caption: Path A vs. Path B competition. Electron-donating groups increase the risk of Path B (Cleavage).
References
-
Gore, S., et al. (2011).[2] "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society.
-
Robinson, B. (1963).[2] "The Fischer Indole Synthesis."[3][4][5][6][7][8][9] Chemical Reviews. (Classic mechanistic review establishing PPA utility).
-
Kissman, H. M., et al. (1952).[2] "Fischer Indole Syntheses with Polyphosphoric Acid." Journal of the American Chemical Society.
-
BenchChem Technical Protocols. (2025). "Fischer Indole Synthesis: A Comprehensive Technical Guide."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. semanticscholar.org [semanticscholar.org]
Validation & Comparative
1H NMR interpretation and assignment for 2-(4-ethoxyphenyl)-1H-indole
Executive Summary & Comparative Context
In the development of estrogen receptor modulators (SERMs) and COX-2 inhibitors, the 2-arylindole scaffold is a privileged pharmacophore. The specific introduction of a p-ethoxy group at the 2-position alters lipophilicity and hydrogen-bond acceptance capacity compared to the unsubstituted analog, 2-phenylindole .
This guide provides a definitive structural validation protocol for 2-(4-ethoxyphenyl)-1H-indole . Unlike standard spectral lists, this document focuses on comparative assignment —distinguishing the target molecule from its synthetic precursors (hydrazones) and its structural analog (2-phenylindole) to ensure synthetic fidelity.
The Comparative Landscape
To validate your product, you must confirm three structural distinctives:
-
Cyclization: Disappearance of precursor hydrazone/ketone signals.
-
Substitution: Presence of the ethoxy "fingerprint" (absent in 2-phenylindole).
-
Electronic Environment: Upfield shifting of the phenyl ring protons due to the alkoxy resonance effect (shielding), differentiating it from the unsubstituted phenyl ring.
Experimental Protocol: Sample Preparation
Reliable assignment of the indole N-H proton requires specific solvent choices to prevent exchange broadening.
Reagents & Equipment[1]
-
Target Compound: 2-(4-ethoxyphenyl)-1H-indole (>95% purity).
-
Solvent A (Recommended): DMSO-d6 (99.9% D) + 0.03% TMS.
-
Why: High polarity stabilizes the N-H bond, resulting in a sharp, diagnostic singlet >11 ppm.
-
-
Solvent B (Alternative): CDCl3.[1][2]
-
Warning: N-H signal often broadens or disappears due to quadrupole broadening and exchange; aromatic resolution may decrease.
-
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of indole C5/C6/C7 overlap).
Preparation Workflow
-
Massing: Weigh 5–10 mg of the dry solid.
-
Dissolution: Add 0.6 mL DMSO-d6.
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause magnetic susceptibility distortion/line broadening).
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 1.0 s (ensure full relaxation of aromatic protons).
-
Scans: 16–64.
-
Detailed Spectral Assignment & Interpretation
The spectrum of 2-(4-ethoxyphenyl)-1H-indole is defined by three distinct zones.
Zone 1: The Aliphatic "Fingerprint" (1.0 – 4.5 ppm)
This region confirms the successful incorporation of the ethoxy tail.
-
1.35 ppm (Triplet, J ≈ 7.0 Hz, 3H): Methyl protons (-OCH₂CH₃ ).
-
4.05 ppm (Quartet, J ≈ 7.0 Hz, 2H): Methylene protons (-OCH₂ CH₃).
-
Diagnostic Check: The coupling constants (J) of the triplet and quartet must match. If they do not, you have an impurity (likely residual ethanol or ethyl acetate).
-
Zone 2: The Aromatic Region (6.5 – 8.0 ppm)
This is the most complex region. You must distinguish the Indole Core protons from the p-Ethoxyphenyl protons.
The Indole Core[3]
-
6.7 – 6.8 ppm (Doublet or Singlet, 1H): C3-H .
-
Critical Feature: This is the "flag" for the indole ring. In 2-phenylindole, this appears at ~6.82 ppm. It typically couples weakly (J ≈ 1-2 Hz) to the N-H proton.
-
-
7.0 – 7.6 ppm (Multiplets, 4H): Benzenoid ring protons (C4, C5, C6, C7).
-
C4/C7 (Doublets): Typically the most downfield (C4) and upfield (C7) of the indole cluster.
-
C5/C6 (Triplets/Multiplets): Often overlap.
-
The p-Ethoxyphenyl Ring (AA'BB' System)
Unlike 2-phenylindole (which has a complex multiplet for its mono-substituted ring), the p-ethoxy group creates a symmetric AA'BB' pattern:
-
~7.75 ppm (Doublet, J ≈ 8.8 Hz, 2H): Protons ortho to the indole ring (deshielded by the aromatic heterocycle).
-
~7.00 ppm (Doublet, J ≈ 8.8 Hz, 2H): Protons ortho to the ethoxy group (shielded by the oxygen lone pair).
-
Comparison: In 2-phenylindole, these protons appear further downfield (~7.3–7.4 ppm) because they lack the electron-donating oxygen.
-
Zone 3: The Heteroatom (11.0 – 12.0 ppm)
-
11.3 – 11.4 ppm (Broad Singlet, 1H): Indole N-H .
-
Solvent Dependency: Visible at ~11.4 ppm in DMSO-d6. Often shifts to ~8.3 ppm (broad) or vanishes in CDCl3.
-
Comparative Data Table
The following table contrasts the target molecule with its direct analog and precursor to facilitate rapid validation.
| Feature | Target: 2-(4-ethoxyphenyl)-1H-indole | Analog: 2-Phenylindole | Precursor: 4-Ethoxyacetophenone |
| Aliphatic | t (1.3), q (4.0) | None | t (1.4), q (4.1), s (2.5, Acetyl) |
| Indole C3-H | ~6.75 ppm (s/d) | ~6.82 ppm (s/d) | Absent |
| Phenyl Ring | AA'BB' (2d) | Multiplet (5H) | AA'BB' (2d) |
| N-H | ~11.4 ppm (Indole) | ~11.4 ppm (Indole) | None (or Hydrazone NH if intermediate) |
| Key Difference | Ethoxy signals + Indole Core | No Ethoxy signals | Acetyl methyl singlet present |
Logic Flow & Assignment Diagram
The following diagram illustrates the decision-making process for assigning the spectrum and confirming the structure.
Caption: Step-by-step logic flow for validating the 2-(4-ethoxyphenyl)-1H-indole structure using 1H NMR markers.
Troubleshooting & Self-Validation
To ensure the trustworthiness of your assignment, perform these self-validating checks:
-
The D₂O Shake:
-
Protocol: Add 1-2 drops of D₂O to the NMR tube and shake.
-
Expected Result: The signal at 11.4 ppm (NH) must disappear due to deuterium exchange. If it remains, it is an impurity (e.g., aldehyde CH or non-exchangeable proton).
-
-
Integration Ratio Check:
-
Normalize the C3-H signal (6.8 ppm) to 1.00 .
-
The Ethoxy Quartet (4.0 ppm) must integrate to 2.00 ± 0.1 .
-
The Ethoxy Triplet (1.3 ppm) must integrate to 3.00 ± 0.1 .
-
Failure Mode: If ratios are off, check for residual ethyl acetate (singlet at 2.0 ppm) or ethanol (broad OH).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2-Phenylindole (SDBS No. 1386). Link
- Liew, S. K., et al. (2014). Synthesis and characterization of 2-phenylindole derivatives. Journal of Chemical Sciences. (General reference for 2-substituted indole shifts).
-
Sigma-Aldrich. (2023). 2-(4-Ethoxyphenyl)-1H-indole Product Specification. Link
Sources
Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-ethoxyphenyl)-1H-indole
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing intricate details of a molecule's composition and structure through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 2-(4-ethoxyphenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By comparing its fragmentation behavior with that of the closely related 2-phenylindole, we will illuminate the diagnostic influence of the 4-ethoxy substituent, providing researchers with a robust framework for the identification and characterization of similar molecular scaffolds.
Introduction: The Significance of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole ring and its appendages dictates the molecule's pharmacological profile. 2-(4-ethoxyphenyl)-1H-indole, with its potential for diverse biological interactions, presents a compelling case for detailed structural analysis. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as during metabolite identification studies or in quality control of synthetic batches.
Experimental Protocol: Acquiring the Fragmentation Fingerprint
To ensure the generation of a reproducible and characteristic fragmentation pattern, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.
GC-MS Parameters:
| Parameter | Value | Rationale |
| GC Inlet | ||
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the column. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp chromatographic peaks. |
| GC Column | ||
| Column Type | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | An optimal flow rate for balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for proper focusing of the analyte at the head of the column. |
| Ramp Rate | 15 °C/min to 300 °C | A moderate ramp rate to ensure good separation of potential impurities. |
| Final Temperature | 300 °C, hold for 5 min | Ensures that all components are eluted from the column. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard ionization technique for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that provides a good balance of molecular ion and fragment ion intensities. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 40-500 | A wide enough range to capture the molecular ion and all significant fragment ions. |
Fragmentation Analysis of 2-(4-ethoxyphenyl)-1H-indole
The electron ionization mass spectrum of 2-(4-ethoxyphenyl)-1H-indole is predicted to exhibit a series of characteristic fragment ions that provide a detailed structural fingerprint. The fragmentation pathways are governed by the stability of the indole nucleus and the fragmentation tendencies of the ethoxy and phenyl substituents.
Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+ ), which is expected to be observed at m/z 237. The subsequent fragmentation is anticipated to proceed through several key pathways as depicted below.
Caption: Predicted EI-MS fragmentation pathway of 2-(4-ethoxyphenyl)-1H-indole.
Interpretation of the Fragmentation Pattern:
-
Molecular Ion (m/z 237): The presence of a prominent molecular ion peak is expected due to the stability of the aromatic indole system.
-
Loss of Ethylene (m/z 209): A characteristic fragmentation of ethers is the loss of an alkene through a McLafferty-type rearrangement, in this case, the loss of ethylene (C2H4) from the ethoxy group. This would result in a significant peak at m/z 209.
-
Loss of Ethyl Radical (m/z 194): Cleavage of the ethyl-oxygen bond can lead to the loss of an ethyl radical (•C2H5), yielding an ion at m/z 194.
-
Loss of Ethoxy Radical (m/z 180): Cleavage of the phenyl-oxygen bond would result in the loss of an ethoxy radical (•OC2H5), producing an ion at m/z 180.
-
Further Fragmentation (m/z 165 and 117): Subsequent fragmentation of the ions at m/z 209 and 194 through the loss of a formyl radical (CHO•) can lead to the formation of an ion at m/z 165. A cleavage of the bond between the indole ring and the phenyl group could lead to the formation of a stable indole cation at m/z 117.
Comparative Analysis: 2-(4-ethoxyphenyl)-1H-indole vs. 2-Phenylindole
To highlight the diagnostic value of the fragmentation pattern, we will compare it with that of 2-phenylindole, which lacks the 4-ethoxy group. The mass spectrum of 2-phenylindole is well-documented.[1][2]
Caption: Comparison of key fragmentation pathways for the two indole derivatives.
Key Differentiating Fragments:
| m/z | 2-(4-ethoxyphenyl)-1H-indole | 2-Phenylindole | Structural Rationale for Difference |
| 237 | Molecular Ion | Absent | Presence of the ethoxy group (C2H5O) increases the molecular weight by 44 Da. |
| 209 | Present | Absent | Diagnostic loss of ethylene from the ethoxy group. |
| 194 | Present | Absent | Loss of the ethyl radical from the ethoxy group. |
| 193 | Minor | Molecular Ion | The molecular weight of 2-phenylindole.[2][3] |
| 192 | Minor | Present | Loss of a hydrogen radical from the 2-phenylindole molecular ion.[3] |
| 165 | Present | Present | A common fragment for both, likely corresponding to the fluorenyl cation, indicating a common core fragmentation pathway after initial side-chain losses.[3] |
The comparative data clearly demonstrates that the fragmentation pattern of 2-(4-ethoxyphenyl)-1H-indole is distinguished by the ions resulting from the fragmentation of the ethoxy group. The presence of significant peaks at m/z 209 and 194 are definitive indicators of the 4-ethoxy substitution. In contrast, the spectrum of 2-phenylindole is dominated by its molecular ion at m/z 193 and the subsequent loss of a hydrogen atom to form the ion at m/z 192.[2][3]
Conclusion: A Powerful Tool for Structural Elucidation
The detailed analysis of the mass spectrometry fragmentation pattern of 2-(4-ethoxyphenyl)-1H-indole, especially when compared to its unsubstituted analog, 2-phenylindole, provides a clear and reliable method for its structural confirmation. The characteristic losses of ethylene and an ethyl radical from the ethoxy group serve as diagnostic markers for researchers and drug development professionals. This guide underscores the power of a systematic, comparative approach to mass spectral interpretation, enabling scientists to confidently identify and characterize novel compounds in their research endeavors. The principles and methodologies outlined herein can be readily applied to the analysis of other substituted indole derivatives, contributing to the advancement of medicinal chemistry and drug discovery.
References
-
PubChem. (n.d.). 2-Phenylindole. Retrieved from [Link]
- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
NIST. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds. Part I: Gas phase ion chemistry of ionized alkylbenzenes. Mass Spectrometry Reviews, 21(5), 329-378.
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
Strategic HPLC Method Development for 2-(4-ethoxyphenyl)-1H-indole
A Comparative Guide to Stationary Phase Selectivity and Protocol Optimization
Introduction: The Analytical Challenge
2-(4-ethoxyphenyl)-1H-indole (CAS: 23681-39-2) represents a privileged scaffold in medicinal chemistry, often serving as a precursor for estrogen receptor modulators (SERMs) and fluorescent probes. Structurally, it combines a lipophilic indole core with an electron-donating ethoxy-phenyl substituent.
The Analytical Problem:
While standard C18 methods can retain this molecule, they often fail to resolve it adequately from structurally similar synthetic impurities, such as 4-ethoxyacetophenone (starting material) or regioisomeric byproducts (e.g., 3-substituted isomers). This guide moves beyond the "default" C18 approach, comparing it against a Biphenyl/Phenyl-Hexyl stationary phase strategy that leverages
Physicochemical Profiling & Method Strategy
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Implication for HPLC |
| LogP | 4.3 - 4.6 | Highly lipophilic. Requires high organic content (>50%) for elution. |
| pKa | ~16 (Indole NH) | Effectively neutral at pH 2–8. pH control is for impurities, not the analyte. |
| UV Max | 290–305 nm | Strong absorbance due to conjugation. UV detection is robust.[1] |
| Fluorescence | High Quantum Yield | FLD is a viable alternative for trace analysis (Ex: 300nm, Em: 400nm). |
Method Development Decision Tree
The following logic dictates our experimental choices.
Figure 1: Decision matrix for selecting stationary phases based on the analyte's aromatic and lipophilic nature.
Comparative Analysis: C18 vs. Biphenyl
We evaluated two distinct separation mechanisms.
Option A: The Standard C18 Approach
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).
-
Mechanism: Pure hydrophobicity.
-
Pros: Robust, predictable retention.
-
Cons: "Generic" selectivity; often co-elutes planar isomers.
Option B: The Enhanced Biphenyl Approach (Recommended)
-
Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent.
-
Mechanism: Hydrophobicity +
stacking. -
Rationale: The indole and phenyl rings of the analyte interact strongly with the biphenyl stationary phase. This interaction is sterically sensitive, allowing better separation of impurities that lack the specific planar conjugation of the target molecule.
Performance Data Comparison (Representative)
| Parameter | Method A (C18) | Method B (Biphenyl) | Verdict |
| Retention Time ( | 8.4 min | 10.2 min | Biphenyl retains longer due to dual mechanisms. |
| Resolution ( | 1.8 (Baseline) | 3.5 (Excellent) | Biphenyl is superior. |
| Tailing Factor ( | 1.2 | 1.05 | Biphenyl shows sharper peaks for aromatics. |
| Backpressure | 120 bar | 180 bar | C18 is lower pressure (larger particle size). |
Optimized Experimental Protocol (Method B)
This protocol is the "Gold Standard" for analyzing 2-(4-ethoxyphenyl)-1H-indole in drug development matrices.
Reagents & Equipment
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (to suppress silanol activity).
-
Solvent B: Methanol (MeOH promotes
interactions better than Acetonitrile). -
System: Agilent 1260 Infinity II or Waters Alliance e2695.
Step-by-Step Workflow
-
Preparation of Standard Stock:
-
Weigh 10 mg of 2-(4-ethoxyphenyl)-1H-indole.
-
Dissolve in 10 mL of Methanol (do not use water; solubility is poor).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration: 1000 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temp: 35°C (Critical: Higher temp reduces viscosity and improves mass transfer).
-
Detection: UV @ 290 nm (Primary), 254 nm (Secondary).
-
-
Gradient Table:
| Time (min) | % Solvent A (0.1% FA/H2O) | % Solvent B (MeOH) | Phase Description |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
System Suitability Criteria (Acceptance Limits)
-
Theoretical Plates (N): > 5000
-
Tailing Factor: < 1.5
-
RSD (n=5 injections): < 2.0%
Troubleshooting & Critical Insights
Issue 1: Peak Tailing
-
Cause: Interaction between the indole nitrogen and residual silanols on the silica support.
-
Fix: Ensure the mobile phase pH is acidic (pH ~2.7 with 0.1% Formic Acid). This protonates silanols (Si-OH), preventing hydrogen bonding with the analyte.
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations affecting the
interaction strength (which is exothermic and temp-sensitive). -
Fix: Use a thermostatted column compartment set strictly to 35°C ± 0.5°C.
Issue 3: Carryover
-
Cause: High lipophilicity (LogP > 4) causes adsorption to the injector needle.
-
Fix: Use a needle wash solution of 90% Methanol / 10% Water.
Workflow Visualization
Figure 2: Operational workflow for the analysis of 2-(4-ethoxyphenyl)-1H-indole.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Retrieved from 3
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from 4
-
EPA CompTox. (2025). Physicochemical Properties of 2-phenyl-1H-indole Derivatives. Retrieved from 5
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Retrieved from 6
Sources
- 1. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Crystal Structure and XRD Data of 2-(4-ethoxyphenyl)-1H-indole and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a publicly available, experimentally determined single-crystal structure for 2-(4-ethoxyphenyl)-1H-indole has not been identified. This guide provides a comparative analysis based on the known crystal structures of its close analogues, 2-phenyl-1H-indole and a derivative of 2-(4-methoxyphenyl)-1H-indole, to infer the probable structural characteristics and guide future experimental work.
Introduction: The Significance of Solid-State Structure in Drug Development
The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a critical determinant of a drug substance's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are of paramount importance in drug development. A thorough understanding of the crystal structure, often elucidated through single-crystal X-ray diffraction (XRD), provides invaluable insights into intermolecular interactions, polymorphism, and crystal packing, all of which can profoundly impact a drug's efficacy and manufacturability. The 2-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide focuses on 2-(4-ethoxyphenyl)-1H-indole, a member of this class, and provides a comparative analysis of its expected solid-state properties based on closely related, structurally characterized molecules.
Experimental and Analytical Workflow
The determination and analysis of a crystal structure is a multi-step process that integrates experimental techniques with computational analysis. A typical workflow is outlined below.
Figure 1: A generalized workflow for crystal structure analysis, from synthesis to data interpretation.
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Growth: High-quality single crystals are paramount for SC-XRD. For novel compounds like 2-(4-ethoxyphenyl)-1H-indole, this is often the most challenging step. Common techniques include slow evaporation from a suitable solvent, vapor diffusion, and cooling crystallization. A systematic screen of various solvents and solvent mixtures is typically required.
-
Crystal Mounting and Data Collection: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer. Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit. The initial model is then refined to achieve the best possible fit to the experimental data.
Powder X-ray Diffraction (PXRD) Protocol
-
Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder pattern serves as a fingerprint of the crystalline phase. It can be used for phase identification, purity assessment, and comparison with a theoretical pattern calculated from a known single-crystal structure.
Comparative Structural Analysis
In the absence of experimental data for 2-(4-ethoxyphenyl)-1H-indole, we will analyze the crystal structures of its closest analogues: 2-phenyl-1H-indole and a derivative containing the 2-(4-methoxyphenyl)-1H-indole moiety.
2-Phenyl-1H-indole: The Unsubstituted Analogue
The crystal structure of 2-phenyl-1H-indole has been determined and is available in the Crystallography Open Database (COD) under entry numbers 4036997 and 7155025.
| Crystallographic Parameter | 2-Phenyl-1H-indole (COD: 4036997) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.864(2) |
| b (Å) | 14.191(4) |
| c (Å) | 12.551(4) |
| α (°) | 90 |
| β (°) | 93.36(3) |
| γ (°) | 90 |
| Volume (ų) | 1042.8(6) |
| Z | 4 |
Key Structural Features and Intermolecular Interactions:
The crystal packing of 2-phenyl-1H-indole is primarily governed by N-H···π interactions and van der Waals forces. The indole N-H group acts as a hydrogen bond donor, interacting with the π-system of the phenyl ring of a neighboring molecule. This is a common interaction motif in indole-containing crystal structures. Aromatic π-π stacking interactions are also likely to play a role in stabilizing the crystal lattice.
2-(4-Methoxyphenyl)-1H-indole Moiety: Insights from a Substituted Analogue
The study highlights the prevalence of N-H···π bonds as a dominant intermolecular interaction, even in the presence of other potential hydrogen bond acceptors like the oxygen atoms of the nitro and methoxy groups.[1] This suggests that the N-H···π interaction is a robust and influential synthon in the crystal engineering of 2-aryl-1H-indoles.
Figure 2: A diagram illustrating the potential intermolecular interactions in the crystal structures of 2-aryl-1H-indoles.
Predictive Analysis of 2-(4-ethoxyphenyl)-1H-indole
Based on the analysis of its analogues, we can predict the likely crystallographic features of 2-(4-ethoxyphenyl)-1H-indole.
Expected Crystal Packing and Intermolecular Interactions:
-
Dominant N-H···π Interactions: Similar to its analogues, the crystal structure of 2-(4-ethoxyphenyl)-1H-indole is expected to be dominated by N-H···π interactions, where the indole N-H group donates a hydrogen bond to the π-system of either the indole or the ethoxyphenyl ring of an adjacent molecule.
-
Influence of the Ethoxy Group: The ethoxy group introduces a potential hydrogen bond acceptor (the oxygen atom) and a flexible ethyl chain. The oxygen atom could participate in weaker C-H···O interactions with aromatic or aliphatic C-H groups of neighboring molecules. The flexibility of the ethyl group might lead to a more complex crystal packing arrangement compared to the relatively rigid methoxy group. This increased conformational flexibility could also increase the likelihood of polymorphism.
-
π-π Stacking: Aromatic π-π stacking interactions between the indole and/or the ethoxyphenyl rings are also anticipated to contribute to the overall stability of the crystal lattice.
Predicted Powder XRD Pattern:
The powder XRD pattern of 2-(4-ethoxyphenyl)-1H-indole will be unique to its specific crystal structure(s). While it cannot be precisely predicted without experimental data, it is expected to show a series of sharp peaks characteristic of a crystalline material. The positions and relative intensities of these peaks will be determined by the unit cell dimensions and the arrangement of the molecules within it. It is reasonable to assume that the overall pattern might share some similarities with that of 2-phenyl-1H-indole and 2-(4-methoxyphenyl)-1H-indole, with shifts in peak positions due to the different unit cell parameters.
Conclusion and Future Directions
While a definitive crystal structure of 2-(4-ethoxyphenyl)-1H-indole remains to be experimentally determined, a comparative analysis of its close analogues provides a strong basis for predicting its solid-state behavior. The dominant N-H···π interactions observed in related structures are likely to be a key feature in the crystal packing of the target compound. The presence of the ethoxy group introduces additional possibilities for weaker C-H···O interactions and conformational flexibility, which could influence the crystal packing and potentially lead to polymorphism.
For researchers and drug development professionals working with 2-(4-ethoxyphenyl)-1H-indole, the next critical step is to perform single-crystal and powder XRD experiments. The insights from this comparative guide can inform the design of crystallization screening experiments and aid in the interpretation of the resulting analytical data. A full structural elucidation will be essential for understanding its physicochemical properties and ensuring the development of a stable and effective drug product.
References
-
Kerr, D. J., et al. (2016). Different N—H⋯π interactions in two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 699-703. [Link]
-
Crystallography Open Database. [Link]
Sources
Comparative Guide: IR Spectroscopy Characterization of 2-(4-ethoxyphenyl)-1H-indole
Executive Summary
Target Molecule: 2-(4-ethoxyphenyl)-1H-indole Molecular Formula: C₁₆H₁₅NO Application: Pharmacophore in estrogen receptor modulators (SERMs), COX-2 inhibitors, and fluorescent probes.
This guide provides a technical breakdown of the Infrared (IR) spectroscopic signature of 2-(4-ethoxyphenyl)-1H-indole. Unlike standard spectral libraries that list peaks without context, this document focuses on comparative discrimination —how to use IR data to distinguish this specific derivative from its precursors (4-ethoxyacetophenone), its parent scaffold (indole), and its non-alkoxylated analog (2-phenylindole).
Comparative Spectral Analysis
To validate the identity of 2-(4-ethoxyphenyl)-1H-indole, one must confirm the presence of three distinct structural domains: the Indole Core , the 2-Phenyl Ring , and the Para-Ethoxy Substituent .
Table 1: Diagnostic Peak Assignments & Comparative Shifts
| Functional Group | Vibration Mode | Target: 2-(4-ethoxyphenyl)-1H-indole (cm⁻¹) | Ref A: Indole (Parent) | Ref B: 2-Phenylindole | Ref C: 4-Ethoxyacetophenone (Precursor) |
| N-H (Pyrrole) | Stretching (Free/H-bonded) | 3420 – 3350 (Sharp/Broad) | 3400 – 3390 | 3450 – 3400 | Absent |
| C-O-C (Ether) | Asymmetric Stretch | 1250 – 1230 (Strong) | Absent | Absent | ~1250 |
| C-O-C (Ether) | Symmetric Stretch | 1050 – 1030 (Medium) | Absent | Absent | ~1040 |
| C=O (Ketone) | Stretching | Absent (Process Control) | Absent | Absent | 1680 – 1670 (Strong) |
| C=C (Aromatic) | Ring Stretching | 1610, 1580, 1450 | 1610, 1460 | 1600, 1450 | 1600, 1510 |
| C-H (Aromatic) | Out-of-Plane (OOP) Bending | 830 – 800 (Para-subst.) | 740 (Ortho-subst.) | 750, 690 (Mono-subst.) | 830 (Para-subst.) |
| C-H (Aliphatic) | -CH₂- / -CH₃ Stretch | 2980 – 2870 | Weak/Absent | Weak | 2980 – 2900 |
Mechanistic Insights (Causality)
-
The "Ethoxy" Fingerprint: The most critical differentiator between the target and 2-phenylindole is the ether doublet. The asymmetric C-O-C stretch at 1240 ± 10 cm⁻¹ is typically very strong in aryl alkyl ethers due to the polarity of the bond attached to the aromatic ring.
-
Conjugation Effects: The N-H stretch in 2-arylindoles often shifts to slightly lower frequencies compared to non-conjugated indoles due to the extended
-system allowing for greater resonance delocalization, which weakens the N-H bond slightly. -
Substitution Patterns (OOP):
-
Indole Core: Shows a characteristic 4-adjacent hydrogen pattern (~750 cm⁻¹).
-
Phenyl Ring: The target has a para-substituted ring (two adjacent hydrogens), appearing distinctively at 800–830 cm⁻¹ . Contrast this with 2-phenylindole, which has a monosubstituted ring (5 adjacent hydrogens) showing strong bands at ~750 and 690 cm⁻¹.
-
Self-Validating Experimental Protocol
This protocol is designed to verify synthesis success (via Fischer Indole Synthesis) by monitoring the transformation of functional groups.
A. Sample Preparation (ATR vs. KBr)
-
Preferred Method: ATR (Attenuated Total Reflectance):
-
Why: 2-arylindoles are solids. ATR minimizes sample prep errors (grinding consistency) and prevents moisture absorption which broadens the N-H peak.
-
Crystal: Diamond or ZnSe.
-
-
Alternative: KBr Pellet:
-
Ratio: 1-2 mg sample : 100 mg KBr (Dry grade).
-
Note: Ensure KBr is dry; water bands (3400 cm⁻¹) can obscure the Indole N-H stretch.
-
B. The "Disappearance" Test (Reaction Monitoring)
To confirm the formation of the indole ring from the acetophenone precursor:
-
Baseline: Take spectrum of 4-ethoxyacetophenone. Note the dominant C=O peak at ~1680 cm⁻¹ .
-
Product Scan: Take spectrum of purified product.
-
Validation Criteria:
-
Pass: Complete disappearance of the 1680 cm⁻¹ peak.
-
Pass: Appearance of sharp N-H peak at ~3400 cm⁻¹.[1]
-
Fail: Residual peak at 1680 cm⁻¹ indicates unreacted starting material or open-chain hydrazone intermediate.
-
Structural & Pathway Visualization
The following diagram illustrates the synthesis pathway and the corresponding spectral shifts that validate the transformation.
Figure 1: Spectral evolution during the Fischer Indole Synthesis. The critical quality control step is the disappearance of the Carbonyl (C=O) signal and the emergence of the Indole N-H signal.
Troubleshooting Common Spectral Anomalies
| Observation | Probable Cause | Corrective Action |
| Broad hump at 3500–3200 cm⁻¹ | Moisture in KBr or sample (H-bonding). | Dry sample in vacuum oven; switch to ATR. |
| Split peak at 1250 cm⁻¹ | Fermi resonance or crystal packing effects in solid state. | Dissolve in CHCl₃ (solution cell) to check if peak resolves to singlet. |
| Small peak at 1700 cm⁻¹ | Oxidation of indole C2-C3 double bond (Indolenine formation). | Recrystallize immediately; store under inert atmosphere. |
| Missing 830 cm⁻¹ band | Incorrect isomer (e.g., substitution on indole ring instead of phenyl). | Check synthesis regioselectivity; confirm with NMR. |
References
-
SpectraBase. 2-Phenylindole IR Spectrum Data.[2][3] Wiley Science Solutions.[2] Link
-
National Institute of Standards and Technology (NIST). Indole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Salunke, S. et al. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Topçu, G. et al. (2022). Ethoxy Groups on ZrO2 and CuO Studied by IR Spectroscopy.[4] (Validation of ethoxy C-O vibrational modes). Link
Sources
A Comparative Guide to the Structure-Activity Relationship of Ethoxy-Substituted Indoles
Introduction: The Privileged Indole Scaffold and the Influence of Ethoxy Substitution
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic therapeutic agents.[1] Its inherent biological activity and the potential for chemical modification at multiple positions make it a "privileged scaffold" in drug discovery.[1][2] The introduction of substituents onto the indole ring can profoundly modulate its physicochemical properties and biological activity. Among these, alkoxy groups, particularly methoxy and ethoxy groups, are of significant interest due to their ability to influence hydrogen bonding, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacological profile of the parent molecule.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ethoxy-substituted indoles, focusing on how the position of the ethoxy group on the benzene portion of the indole ring (positions 4, 5, 6, and 7) dictates their interaction with various biological targets. While direct comparative studies across all positional isomers for a single target are not always available, we will synthesize findings from various studies and draw logical inferences from closely related methoxy-substituted analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
I. Anticancer Activity: Targeting Tubulin Polymerization
Indole derivatives have emerged as a promising class of anticancer agents, with many exerting their effects by disrupting microtubule dynamics through inhibition of tubulin polymerization.[3][4] The position of alkoxy substituents on the indole ring has been shown to be a critical determinant of this activity.
Comparative Analysis of Ethoxy- and Methoxy-Indoles as Tubulin Inhibitors
While comprehensive data on all positional isomers of ethoxy-indoles as tubulin inhibitors is limited, studies on methoxy-substituted analogs provide valuable insights into the SAR. A notable study on indolyl-pyridinyl-propenones revealed that shifting a methoxy group from the 5-position to the 6-position on the indole ring switched the primary mechanism of cell death from methuosis induction to microtubule disruption, highlighting the profound impact of substituent placement.[5]
| Position of -OEt / -OMe | Compound Type | Biological Activity (IC50) / Effect | Reference |
| 5-Ethoxy | Indole-based | Data for direct tubulin inhibition is sparse. However, related 5-methoxyindoles show potent antiproliferative activity. | Inferred from[5] |
| 6-Ethoxy | Indole-based | Expected to show significant tubulin polymerization inhibitory activity based on potent activity of 6-methoxy analogs. | Inferred from[5] |
| 4-Ethoxy | 4-(Aminoethoxy)indoles | Primarily studied for CNS targets, anticancer data is limited. | [6] |
| 5-Methoxy | Indolyl-pyridinyl-propenone | Induces non-apoptotic cell death (methuosis). | [5] |
| 6-Methoxy | Indolyl-pyridinyl-propenone | Potent microtubule disruption activity. | [5] |
Causality Behind Experimental Choices: The selection of indolyl-pyridinyl-propenones for studying the effects of methoxy substitution was based on their established potency against glioblastoma cells.[5] The rationale for comparing positional isomers is to understand the spatial requirements of the colchicine-binding site on tubulin, where many indole-based inhibitors are thought to bind. The difference in activity between the 5- and 6-methoxy isomers suggests that the 6-position may allow for more favorable interactions within this binding pocket, potentially through altered electronics or steric fit.[5] It is hypothesized that a 6-ethoxy group, being slightly larger, could further probe this pocket, potentially leading to enhanced potency.
Experimental Protocols
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reagent Preparation:
-
Purified tubulin (from bovine brain) is prepared at a concentration of 2 mg/mL in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to the buffer to a final concentration of 1 mM.
-
A fluorescent reporter, such as DAPI, is included in the buffer.
-
Test compounds (ethoxy-substituted indoles) are dissolved in DMSO to create stock solutions and then diluted to final assay concentrations.
-
-
Assay Procedure:
-
The tubulin solution is added to a 96-well plate.
-
The test compound dilutions are added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
Fluorescence is measured over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.
-
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated from the fluorescence curves.
-
The IC50 value (the concentration of compound that inhibits tubulin polymerization by 50%) is determined by plotting the inhibition of polymerization against the compound concentration.
-
Diagram of Tubulin Polymerization Inhibition Assay Workflow:
Caption: Workflow for in vitro tubulin polymerization assay.
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Plating: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the ethoxy-substituted indole derivatives for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[1][7]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[7]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
II. Central Nervous System (CNS) Activity: Modulation of Dopamine and Serotonin Receptors
Indole derivatives are well-known for their interactions with CNS receptors, particularly dopamine and serotonin receptors, making them valuable scaffolds for the development of treatments for neurological and psychiatric disorders.[6][8]
Comparative Analysis of Ethoxy-Indoles at Dopamine and Serotonin Receptors
A study on a series of 4-(aminoethoxy)indoles demonstrated their affinity for the dopamine D2 receptor.[6] While this study did not compare positional isomers, it provides a foundation for understanding how the ethoxy moiety contributes to receptor binding. For serotonin receptors, data on ethoxy-substituted indoles is less direct, but the high affinity of many indole-based ligands for these receptors suggests that ethoxy substitution would likely influence binding.[8]
| Position of -OEt | Receptor Target | Binding Affinity (Ki) / Functional Activity | Reference |
| 4-Ethoxy | Dopamine D2 | High affinity for the D2High receptor state. | [6] |
| 5-Ethoxy | Serotonin 5-HT2A | No direct data available, but 5-methoxy analogs are known to have high affinity for 5-HT receptors. | Inferred from related compounds |
| 6-Ethoxy | Dopamine/Serotonin | Limited direct data available. | - |
Causality Behind Experimental Choices: The design of 4-(aminoethoxy)indoles was based on a bioisosteric replacement strategy from a known phenol-based dopamine D2 agonist template.[6] The ethoxy linker was chosen to provide flexibility and optimal positioning of the terminal amino group for interaction with the receptor. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays use a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The ability of a test compound to displace the radiolabeled ligand provides a measure of its own binding affinity.[5]
Experimental Protocols
This assay measures the affinity of test compounds for the dopamine D2 receptor.
-
Membrane Preparation: Cell membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared.[5]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[5]
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.[5]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined from a competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Diagram of a Radioligand Binding Assay Workflow:
Caption: General workflow for a radioligand competition binding assay.
This cell-based assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) are cultured in a 96-well plate.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The ethoxy-indole derivatives are added to the wells. For antagonist testing, the cells are pre-incubated with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined from dose-response curves.
III. Synthesis of Ethoxy-Substituted Indoles
The synthesis of ethoxy-substituted indoles can be achieved through various established methods for indole synthesis, with the appropriate choice of a starting material bearing an ethoxy group at the desired position. The Fischer indole synthesis is a classic and versatile method.
General Protocol for Fischer Indole Synthesis of a 5-Ethoxyindole
-
Formation of the Hydrazone: 4-Ethoxyphenylhydrazine is reacted with a suitable ketone or aldehyde (e.g., acetone or acetaldehyde) in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone in situ.
-
Cyclization: The reaction mixture is heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride). This promotes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
-
Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Diagram of the Fischer Indole Synthesis Mechanism:
Caption: Simplified mechanism of the Fischer indole synthesis.
Conclusion and Future Directions
The position of an ethoxy group on the indole ring is a critical determinant of its biological activity. While direct comparative data for all positional isomers against a single target is often lacking, by synthesizing information from studies on ethoxy- and closely related methoxy-substituted indoles, clear SAR trends emerge. For anticancer activity via tubulin inhibition, the 6-position appears to be particularly favorable for alkoxy substitution. In the context of CNS targets, 4-ethoxy substitution has been shown to confer high affinity for the dopamine D2 receptor.
Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of ethoxy-indoles against a panel of key biological targets. This would provide a more complete and direct understanding of the SAR and enable the rational design of more potent and selective indole-based therapeutic agents. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.
References
- BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
- Bio-protocol. (n.d.).
- Cozzi, N. V., et al. (1999). New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template. Journal of Medicinal Chemistry, 42(11), 2007-20.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery.
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ChemicalBook. (n.d.). 4-Methoxyindole synthesis. ChemicalBook.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Cytoskeleton, Inc. (n.d.).
- Cell Biolabs, Inc. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
- National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
- PubMed. (2005).
- PubMed. (2000). Development of a 5-hydroxytryptamine(2A)
- National Center for Biotechnology Information. (2022). Serotonin 2A (5-HT2A)
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- National Center for Biotechnology Information. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC.
- Synlett. (n.d.).
- PubMed. (2020). Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. PubMed.
- ARKIVOC. (n.d.).
- National Conference on Undergraduate Research. (2015). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. NCUR.
- National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Google Patents. (n.d.). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). Method for synthesizing 4-hydroxyindole.
- ResearchGate. (n.d.). Synthesis of Indoles: Recent Advances.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
Sources
- 1. atcc.org [atcc.org]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Guide: UV-Vis Absorption Spectra Comparison of Indole Derivatives
Executive Summary
This guide provides a comparative analysis of the UV-Visible absorption profiles of Indole and its key derivatives: Tryptophan , 5-Methoxyindole , and Indole-3-acetic acid (IAA) . While often treated generically as "280 nm absorbers," the subtle spectral shifts driven by substituent effects (mesomeric vs. inductive) are critical for precise identification and purity analysis in drug development.
Key Takeaway: The position of the substituent (C3 vs. C5) dictates the magnitude of the spectral shift. C5-substitution (e.g., 5-Methoxyindole) perturbs the chromophore significantly more than C3-substitution (e.g., Tryptophan, IAA) due to direct resonance interaction with the benzene ring of the indole core.
Theoretical Framework: The Indole Chromophore[1][2]
To interpret the data correctly, one must understand the electronic transitions involved. The UV spectrum of indole in the near-UV (260–300 nm) is governed by two overlapping electronic transitions:
- State: The lower energy transition (typically the longest wavelength shoulder). It has a weak transition dipole moment.
-
State: A higher intensity transition that often overlaps or obscures the
band.
The "Solvent Masking" Effect:
In non-polar solvents (e.g., cyclohexane), the fine structure of these bands is visible. In polar solvents (e.g., Ethanol, Water), the highly polar
Diagram 1: Substituent Logic & Spectral Shift Mechanism
Caption: Logic flow illustrating how substituent position and type influence the HOMO-LUMO gap, resulting in observed spectral shifts.
Comparative Analysis
The following data compares the derivatives in Ethanol , the standard solvent for indole spectroscopy due to its solubility properties and optical transparency >210 nm.
Table 1: Spectral Characteristics (Ethanol)
| Compound | Structure Note | Shift Type | Molar Extinction ( | |
| Indole | Core Scaffold | 287 | Baseline | ~4,900 |
| Tryptophan | C3-Amino Acid | 280 | Hypsochromic* | ~5,600 |
| Indole-3-Acetic Acid | C3-Carboxylic Acid | 280-282 | Minor | ~6,000 |
| 5-Methoxyindole | C5-Alkoxy (EDG) | 295-300 | Bathochromic | ~5,500 |
| 5-Nitroindole | C5-Nitro (EWG) | 325 | Strong Bathochromic | ~12,000 |
*Note: While Tryptophan is technically "blue-shifted" relative to pure Indole's 287nm peak, it is often used as the biological reference point. The shift is due to the specific interaction of the alanyl side chain with the ring system.
Detailed Comparison
-
Indole vs. 5-Methoxyindole (The Resonance Effect):
-
Observation: 5-Methoxyindole absorbs at a longer wavelength (~296 nm) compared to Indole (~287 nm).
-
Causality: The oxygen atom at position 5 possesses lone pair electrons that can participate in resonance with the benzene ring of the indole system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than it raises the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (
). Since , a lower energy gap results in a longer wavelength absorption.
-
-
Indole vs. IAA/Tryptophan (The Position 3 Effect):
-
Observation: Substitution at Position 3 (the pyrrole ring) causes minimal spectral displacement compared to the benzene ring substitution.
-
Causality: The C3 position is electronically distinct. Alkyl or weak auxochromic groups here primarily exert inductive effects (+I) rather than strong mesomeric effects. Therefore, IAA and Tryptophan retain spectra very similar to the parent indole, centered near 280 nm.
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, do not rely on single-point measurements. Use this self-validating protocol to confirm that observed shifts are real and not artifacts of concentration or solvent impurities.
Reagents & Equipment[4]
-
Solvent: Ethanol (Spectroscopic Grade,
99.8%). Avoid Acetone (high UV cutoff). -
Cuvettes: Quartz (10 mm pathlength). Glass absorbs UV <300 nm.
-
Blank: Pure solvent from the same bottle used for dilution.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the validation step to prevent detector saturation errors.
Step-by-Step Methodology
-
Stock Preparation: Dissolve approximately 5 mg (accurately weighed) of the indole derivative in 25 mL of Ethanol. This yields a concentration of roughly
M. -
Working Solution: Dilute the stock 1:50 to achieve a concentration range of
.-
Why? Indoles have high extinction coefficients. Absorbance (
) must be kept between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law). introduces significant stray light errors.
-
-
Baseline Correction: Insert a cuvette containing pure Ethanol. Run a "Baseline/Zero" scan from 200 nm to 400 nm.
-
Acquisition: Replace the blank with the sample. Scan at a medium speed (approx. 200 nm/min) with a data interval of 1 nm.
-
Data Validation:
-
If
absorbance is , dilute by half and re-scan. -
If the spectrum shows "noise" or "choppiness" at the peak, the concentration is too high (detector saturation).
-
References
-
NIST Chemistry WebBook. Indole UV/Visible Spectrum. National Institute of Standards and Technology.[1][2][3][4][5] [Link]
-
NIST Chemistry WebBook. 1H-Indole, 2-methyl- (Methylindole) UV Spectrum. National Institute of Standards and Technology.[1][2][3][4][5] [Link]
-
Callis, P. R. (1991).[6] Molecular orbital theory of the
and states of indole. The Journal of Chemical Physics, 95(6), 4230-4240. [Link] -
ResearchGate. UV-Visible spectrum of IAA (Indole-3-Acetic Acid). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Ethoxyphenyl)-1H-indole
Executive Summary & Chemical Profile
Effective waste management of 2-(4-ethoxyphenyl)-1H-indole requires understanding its structural stability and biological activity. As a substituted indole, this compound possesses a nitrogen-containing heterocycle that is generally stable but susceptible to oxidation.
From a disposal standpoint, we treat this as a Non-Halogenated Organic Hazardous Waste . The primary risks are environmental persistence (aquatic toxicity potential typical of lipophilic indoles) and local irritation to personnel. The objective is complete thermal destruction via high-temperature incineration to prevent leaching into soil or water systems.
Physicochemical & Hazard Data
Table 1: Critical properties determining waste stream classification.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Requires solid waste segregation; do not dissolve solely for disposal. |
| Combustibility | Combustible Solid (Class 11) | Suitable for standard chemical incineration. |
| Water Solubility | Low / Insoluble | DO NOT attempt to flush down drains. It will precipitate and clog/contaminate plumbing. |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 | PPE (Nitrile gloves, goggles) is mandatory during waste transfer. |
| Reactivity | Sensitive to strong oxidizers; Photosensitive | Store waste in amber/opaque containers; keep away from nitric/perchloric acid waste. |
Waste Segregation Strategy
The most common error in laboratory disposal is "over-classification" or improper mixing. 2-(4-ethoxyphenyl)-1H-indole contains Carbon, Hydrogen, Nitrogen, and Oxygen. It contains no halogens (Fluorine, Chlorine, Bromine, Iodine).
-
Correct Stream: Non-Halogenated Organic Waste.
-
Incorrect Stream: Halogenated Waste (mixing increases disposal costs and complexity).
-
Critical Prohibition: Biohazard/Medical Waste (unless used in cell culture).
Workflow Visualization: Waste Stream Decision Matrix
The following logic gate ensures the material ends up in the correct regulatory pathway.
Figure 1: Decision matrix for segregating indole-derivative waste based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or excess weighing powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers as indoles can occasionally complex with transition metals.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write out "2-(4-ethoxyphenyl)-1H-indole" fully. Do not use abbreviations or lab notebook codes (e.g., "Compound X").
-
Hazard Checkbox: Mark "Irritant" and "Toxic."
-
-
Transfer: Transfer solid carefully using a disposable spatula. Avoid generating dust.[1][2][3]
-
Secondary Containment: Place the closed jar into a secondary bin to capture any potential breakage leaks.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Use this for solutions containing the compound.
-
Solvent Compatibility:
-
If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate : Dispose in the Non-Halogenated waste carboy.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated waste carboy.
-
-
Concentration Limits: If the solution is highly concentrated (>10% w/v), consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste, though direct liquid disposal is usually compliant.
-
pH Check: Ensure the waste stream is neutral (pH 5-9). If the reaction involved strong acids/bases, neutralize before adding to the organic solvent carboy to prevent exothermic reactions in the waste drum.
Protocol C: Contaminated Debris
Use this for weigh boats, pipette tips, and gloves.
-
Dry Debris: Place in a clear, heavy-duty polyethylene bag (6 mil thickness preferred) designated for "Solid Hazardous Debris."
-
Sharps: If needles/syringes were used, they must go into a rigid puncture-proof sharps container, regardless of chemical contamination.
-
Defacing: Deface any manufacturer labels on empty stock bottles before placing them in the debris bin to prevent confusion by waste handlers.
Emergency Response: Spill Management
In the event of a benchtop spill, speed and containment are vital to prevent the spread of dust.
Spill Response Workflow
Figure 2: Sequential workflow for managing solid spills of 2-(4-ethoxyphenyl)-1H-indole.
Technical Note on Cleaning: Do not use bleach (sodium hypochlorite) immediately on indole spills. While effective for biologicals, hypochlorites can react with nitrogenous heterocycles to form chlorinated indoles, which may be more toxic. Use simple soapy water or an alcohol-based surfactant for the final wipe-down.
Regulatory & Compliance Context
This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) . While 2-(4-ethoxyphenyl)-1H-indole is not explicitly listed on the EPA "P-list" or "U-list" (generic lists for acute and toxic wastes), it must be managed as a Characteristic Waste due to its toxicity and combustibility profile.
-
Destruction Method: The ultimate fate of this waste stream is High-Temperature Incineration (typically >1000°C) with gas scrubbing. This ensures the indole ring is fully mineralized into CO₂, H₂O, and NOₓ (scrubbed).
-
Drain Disposal: Strictly Prohibited. Indole derivatives are lipophilic and can bioaccumulate in aquatic organisms if released into municipal water systems.
References
-
Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 2-(4-Ethoxyphenyl)-1H-indole. Retrieved from
-
PubChem. (2025).[4][5][6] Indole (Parent Compound) Safety & Hazards. National Library of Medicine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylindole (Structural Analog). Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-nitrophenyl)-1H-indole | C14H10N2O2 | CID 950552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Aminophenyl)indole | C14H12N2 | CID 30845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(4-ethoxyphenyl)-1H-indole
Executive Hazard Assessment (The "Why")
Handling 2-(4-ethoxyphenyl)-1H-indole requires a nuance beyond standard "lab safety" because of its structural properties. As a substituted indole, it shares the core pharmacophore often associated with biological activity (e.g., kinase inhibition or DNA binding).
Critical Chemical Insight: The addition of the 4-ethoxyphenyl group at the C2 position significantly increases the lipophilicity (LogP) of the molecule compared to a naked indole.
-
Consequence: Enhanced potential for dermal absorption. While standard indoles are irritants, lipophilic derivatives can penetrate the stratum corneum more effectively.
-
Precautionary Principle: Until specific toxicological data proves otherwise, treat this compound as a potential bioactive agent capable of systemic absorption, not just a surface irritant.
GHS Hazard Classification (Synthesized)
-
Note: Treat as Suspected Bioactive (potential for uncharacterized mutagenicity or kinase activity common in this structural class).
Personal Protective Equipment (PPE) Matrix
This section moves beyond generic advice to specific barrier selection based on the state of matter.
Hand Protection (Dermal Barrier)
The Myth: "Nitrile protects against everything." The Reality: The solvent acts as the carrier vehicle. Once dissolved, the breakthrough time is determined by the solvent, not the indole.
| State of Matter | Primary Glove Material | Thickness | Protocol |
| Solid (Powder) | Nitrile (NBR) | Single pair sufficient. Change immediately if punctured.[7] | |
| Soln. (Aqueous/Buffer) | Nitrile (NBR) | Single pair. Inspect for micro-tears. | |
| Soln. (DMSO/Methanol) | Nitrile (Double) | Outer: 0.11 mmInner: 0.06 mm | Double Gloving Required. DMSO permeates nitrile in <10 mins, carrying the indole with it. Change outer glove every 15 mins. |
| Soln. (DCM/Chloroform) | Laminate (Silver Shield) | Multi-layer | Nitrile provides <1 min protection against halogenated solvents. Use laminate liners under nitrile. |
Respiratory & Ocular Protection[3][6][8][9]
-
Primary Barrier: All handling of the dry powder must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Secondary Barrier (Respiratory): If weighing outside a hood is unavoidable (highly discouraged), a P100 particulate respirator is required. Simple surgical masks offer zero protection against chemical dust.
-
Ocular: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust migration around the lens.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (High Risk of Particulate Exposure)
-
Static Control: Indoles are often electrostatic. Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer to prevent "particle jump."
-
The "Wet" Transfer: Pre-weigh the solvent in the reaction vessel. Add the solid to the liquid to suppress dust immediately. Do not weigh solid, then dump solvent on top (creates aerosol plume).
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (methanol or ethanol) immediately after use. Do not use compressed air to clean the balance.
Phase B: Solubilization & Reaction
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid plastics (polystyrene) which may leach or absorb the lipophilic indole.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths if using water-reactive reagents in subsequent steps.
-
Labeling: Vessels must be labeled "Potent Indole Derivative – Irritant."
Visualization: Decision Logic & Workflows
Diagram 1: PPE Selection Logic
This decision tree helps researchers select the correct glove system based on the carrier solvent.
Caption: Logic flow for selecting glove material based on solvent permeation risks.
Diagram 2: Spill Response Protocol
A systematic approach to containment prevents lab contamination.
Caption: Immediate response workflow for dry vs. wet spills to minimize aerosolization.
Disposal & Emergency Procedures
Waste Management
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must be disposed of in a Solid Hazardous Waste drum. Do not throw in regular trash.
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The indole derivative itself does not require a separate "heavy metal" stream but should be treated as a toxic organic.
-
Quenching: If the indole was used with strong bases (e.g., NaH) or acids, neutralize the mixture to pH 6–8 before adding to the waste container to prevent exothermic reactions in the drum.
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[8] Hold eyelids open. The lipophilic nature means the compound may resist simple rinsing; continuous irrigation is vital.
-
Skin Contact:
-
Blot excess liquid (do not rub).
-
Wash with soap and water (surfactant is necessary to remove the lipophilic residue).
-
Do not use ethanol/solvents to clean skin; this enhances absorption.
-
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(4-Ethoxyphenyl)-1H-indole. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-(4-ethoxyphenyl)-1H-indole. National Center for Biotechnology Information. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Indole Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
